Daclatasvir SRRS Isomer-d6
Description
Properties
Molecular Formula |
C₄₀H₄₄D₆N₈O₆ |
|---|---|
Molecular Weight |
744.91 |
Synonyms |
N,N’-[[1,1’-Biphenyl]-4,4’-diylbis[1H-imidazole-5,2-diyl-(2R)-2,1-pyrrolidinediyl[(1S)-1-(1-methylethyl)-2-oxo-2,1-ethanediyl]]]biscarbamic Acid C,C’-Dimethyl Ester-d6 |
Origin of Product |
United States |
Foundational & Exploratory
Distinguishing the Active Principle from its Analytical Anchor: A Deep Dive into Daclatasvir API and its Deuterated Diastereomeric Internal Standard
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the realm of quantitative bioanalysis, the precision of pharmacokinetic and toxicokinetic data is fundamentally reliant on the meticulous selection and application of an appropriate internal standard (IS). This guide provides a comprehensive technical exploration of Daclatasvir, a potent direct-acting antiviral agent, and its corresponding stable isotope-labeled internal standard, Daclatasvir SRRS isomer-d6. Moving beyond a superficial comparison, we will dissect the critical differences in their stereochemistry and isotopic composition, elucidate the profound impact of these differences on analytical performance, and provide a field-proven experimental protocol for their use in a regulated bioanalytical setting. This document is intended for scientists and researchers who demand not just a method, but a thorough understanding of the principles that ensure data integrity.
Foundational Understanding: The Role and Mechanism of Daclatasvir
Daclatasvir is a highly effective antiviral medication used in combination therapies to treat chronic hepatitis C virus (HCV) infection.[1][2][3] Its therapeutic effect stems from its function as a direct-acting antiviral agent that specifically inhibits the HCV non-structural protein 5A (NS5A).[4][5][6] NS5A is a multifunctional phosphoprotein essential for the virus's life cycle, playing critical roles in both viral RNA replication and the assembly of new virions.[3][7] By binding to the N-terminus of NS5A, Daclatasvir induces conformational changes that disrupt the protein's normal functions, effectively shutting down the viral replication machinery.[5]
Pharmacokinetically, Daclatasvir exhibits a bioavailability of 67%, is highly protein-bound (~99%), and is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[1] These properties necessitate the development of robust and sensitive bioanalytical methods to accurately quantify its concentration in complex biological matrices like human plasma, which is crucial for drug development, clinical trials, and therapeutic drug monitoring.
The Cornerstone of Quantitative Bioanalysis: The Internal Standard
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drugs in biological fluids due to its high sensitivity and selectivity.[8] However, the analytical process is susceptible to variability from multiple sources, including sample preparation, injection volume inconsistencies, and matrix effects.[9][10] Matrix effects, where co-eluting endogenous components from the biological sample suppress or enhance the ionization of the analyte, are a particularly insidious source of error.[10]
An internal standard (IS) is a compound of known concentration added to every sample, including calibration standards, quality controls (QCs), and unknown study samples, at the earliest stage of sample preparation.[9][11] Its purpose is to mimic the analyte's behavior throughout the entire analytical workflow. By calculating the ratio of the analyte's peak area to the IS's peak area, any variability affecting both compounds is normalized, thereby dramatically improving the accuracy and precision of the final concentration measurement.[9][10][11]
The ideal IS is a stable isotope-labeled (SIL) version of the analyte.[12][13] A SIL-IS is chemically identical to the analyte, ensuring it has the same extraction recovery, chromatographic retention time, and ionization efficiency.[10][14] The mass difference from the incorporated stable isotopes (e.g., ²H or Deuterium, ¹³C, ¹⁵N) allows it to be distinguished by the mass spectrometer.[13][15]
Daclatasvir API vs. Daclatasvir SRRS Isomer-d6: A Tale of Two Molecules
The distinction between the Daclatasvir Active Pharmaceutical Ingredient (API) and its commonly used internal standard is nuanced and critical for any analyst to understand. The difference lies in two key molecular attributes: stereochemistry and isotopic labeling .
-
Daclatasvir API: The therapeutically active molecule is a specific stereoisomer. Its full chemical name reveals four chiral centers, all in the S configuration. It is the (2S,2'S)...[(2S,2'S)...] isomer.
-
Daclatasvir SRRS Isomer-d6: This molecule is fundamentally different in two ways:
-
Stereochemistry (SRRS): It is a diastereomer of the active API.[16][17][18] Two of the four chiral centers are inverted relative to the API. While it shares the same molecular formula and mass as the API (before deuteration), its three-dimensional structure is different. This can lead to subtle differences in physicochemical properties and chromatographic behavior.
-
Isotopic Labeling (-d6): Six hydrogen atoms within the molecule have been replaced with deuterium atoms.[19] This increases the molecular weight by approximately 6 Daltons, providing the necessary mass shift for differentiation in the mass spectrometer without significantly altering its chemical properties.
-
The use of a deuterated diastereomer (SRRS-d6) instead of a deuterated version of the API itself (SSSS-d6) is a practical choice often dictated by synthetic accessibility and cost. While a deuterated API is the theoretical "gold standard," a deuterated diastereomer is considered a highly robust and acceptable alternative, far superior to using a non-isotopically labeled structural analog. It effectively co-elutes and corrects for matrix effects, which is the primary function of a SIL-IS.[14]
Data Presentation: Head-to-Head Comparison
| Property | Daclatasvir API (SSSS Isomer) | Daclatasvir SRRS Isomer-d6 (Internal Standard) |
| Role | Active Pharmaceutical Ingredient (Analyte) | Internal Standard for Bioanalytical Quantification |
| Chemical Name | Dimethyl N,N'-([1,1'-biphenyl]-4,4'-diylbis{1H-imidazole-5,2-diyl-[(2S)-pyrrolidine-2,1-diyl] [(2S)-3-methyl-1-oxobutane-1,2-diyl]})dicarbamate[1] | A deuterated diastereomer of the API |
| Molecular Formula | C₄₀H₅₀N₈O₆[1][3] | C₄₀H₄₄D₆N₈O₆ |
| Molecular Weight | 738.89 g/mol [20] | Approx. 744.93 g/mol |
| Stereochemistry | SSSS configuration at the four chiral centers | SRRS configuration at the four chiral centers[17][18] |
| Function in Assay | The compound to be measured and quantified. | The reference compound added at a fixed concentration to correct for analytical variability.[11] |
| Behavior in LC | Elutes at a specific retention time (t_R). | Designed to co-elute with the API (t_R' ≈ t_R) to ensure both experience identical matrix conditions.[14] |
| Behavior in MS | Monitored via a specific precursor → product ion transition (m/z). | Monitored via a mass-shifted precursor → product ion transition (m/z + 6). |
Visualization: Structural and Functional Differences
Diagram 1: Chemical Structures
Caption: Core molecular differences between the analyte and internal standard.
Experimental Protocol: Quantifying Daclatasvir in Human Plasma via LC-MS/MS
This protocol outlines a robust, validation-ready method for the determination of Daclatasvir in human plasma, grounded in regulatory expectations from agencies like the FDA and EMA.[21][22][23]
Objective
To accurately and precisely quantify the concentration of Daclatasvir in human plasma over a specified linear range using the stable isotope-labeled internal standard, Daclatasvir SRRS isomer-d6.
Materials and Instrumentation
-
Reference Standards: Daclatasvir API, Daclatasvir SRRS isomer-d6 (IS).
-
Reagents: Acetonitrile (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm), Control Human Plasma (K₂EDTA).
-
Instrumentation: UPLC System (e.g., Waters Acquity, Sciex Exion) coupled to a Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-XS).
Step-by-Step Methodology
-
Preparation of Stock and Working Solutions:
-
Rationale: To create concentrated solutions from which all subsequent calibration standards and QCs are prepared. Using a solvent like methanol or DMSO ensures full dissolution.
-
Procedure:
-
Prepare 1.00 mg/mL stock solutions of Daclatasvir (Stock A) and the IS (Stock IS) in methanol.
-
From Stock A, perform serial dilutions in 50:50 acetonitrile:water to create working standard solutions for spiking calibration curve (CC) standards.
-
From a separate weighing of Stock A, prepare working solutions for spiking Quality Control (QC) samples.
-
Dilute Stock IS to a final working concentration (e.g., 100 ng/mL) in acetonitrile. This is the Protein Precipitation/IS Spiking Solution.
-
-
-
Preparation of Calibration Curve (CC) and Quality Control (QC) Samples:
-
Rationale: To create a set of matrix-matched standards with known concentrations to build a regression curve, and to prepare independent samples (QCs) to verify the accuracy and precision of the method.
-
Procedure:
-
Spike 5 µL of the appropriate Daclatasvir working standard solution into 95 µL of control human plasma to achieve final concentrations for an 8-point calibration curve (e.g., 5, 10, 50, 200, 500, 1000, 2000, 4000 ng/mL).
-
Prepare QCs at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.
-
-
-
Sample Extraction (Protein Precipitation):
-
Rationale: This is a rapid and effective method to remove the majority of plasma proteins, which can interfere with the analysis and foul the LC-MS system. The IS is added here to account for any analyte loss during this and subsequent steps.[10]
-
Procedure:
-
Aliquot 100 µL of each sample (CC, QC, blank, or unknown study sample) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of the Protein Precipitation/IS Spiking Solution (acetonitrile containing the IS) to each tube.
-
Vortex vigorously for 30 seconds to ensure complete protein precipitation and mixing.
-
Centrifuge at >10,000 x g for 5 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for injection.
-
-
Visualization: Bioanalytical Workflow
Diagram 2: LC-MS/MS Experimental Workflow
Caption: Step-by-step workflow for sample analysis.
Optimized LC-MS/MS Conditions
| Parameter | Setting | Rationale |
| UPLC Column | C18, 50 x 2.1 mm, 1.8 µm | Provides excellent retention and peak shape for moderately hydrophobic molecules like Daclatasvir.[24] |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid promotes protonation [M+H]⁺ for efficient ESI+ ionization.[25] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a strong organic solvent for eluting the analyte. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column, providing good efficiency and speed. |
| Gradient | 10% B to 95% B over 2.5 min | A rapid gradient allows for efficient elution and a short run time, increasing throughput. |
| Injection Volume | 5 µL | A small volume minimizes potential matrix effects while maintaining sensitivity. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Daclatasvir contains multiple basic nitrogen atoms that are readily protonated. |
| MRM Transition (Daclatasvir) | Q1: m/z 739.4 → Q3: m/z 339.3 | Specific precursor-to-product transition for unambiguous quantification.[25] |
| MRM Transition (IS) | Q1: m/z 745.4 → Q3: m/z 339.3 | Precursor is shifted by +6 Da due to deuteration; the fragment ion is often identical if the label is not on the fragmented portion. |
Data Analysis and Acceptance Criteria
-
A calibration curve is constructed by plotting the peak area ratio (Daclatasvir/IS) against the nominal concentration of Daclatasvir.
-
A weighted (1/x²) linear regression is applied to the data.
-
For a run to be accepted, at least 75% of the non-zero CC standards must be within ±15% of their nominal values (±20% at the LLOQ).
-
At least 67% of the QCs must be within ±15% of their nominal values, with at least 50% at each concentration level meeting this criterion.
Visualization: The Principle of Internal Standard Correction
Diagram 3: Logic of IS Correction
Caption: How the ratio of analyte to IS corrects for signal fluctuations.
Conclusion: Ensuring Data Fidelity
The distinction between the Daclatasvir API and its deuterated diastereomeric internal standard is not merely academic; it is central to the acquisition of reliable bioanalytical data. The API is the therapeutic entity under investigation, while the Daclatasvir SRRS isomer-d6 serves as its analytical counterpart, an essential tool designed to navigate and correct for the inherent variability of the LC-MS/MS process. By possessing nearly identical physicochemical properties but a distinct mass, the SIL-IS ensures that matrix effects, extraction inconsistencies, and instrument drift, which affect the analyte, are mirrored and subsequently nullified through ratiometric analysis. Understanding this relationship and implementing it within a rigorously validated framework, as described in this guide, is the hallmark of sound scientific practice and a prerequisite for generating data worthy of supporting critical drug development decisions.
References
-
Daclatasvir - Wikipedia. [Link]
-
Daclatasvir: Uses & Dosage | MIMS Singapore. [Link]
-
Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Bioanalysis Zone. [Link]
-
What is the mechanism of Daclatasvir Dihydrochloride? - Patsnap Synapse. [Link]
-
Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? - BioPharma Services. [Link]
-
Internal Standards for Quantitative LC-MS Bioanalysis | Request PDF - ResearchGate. [Link]
-
Sofosbuvir and daclatasvir - PMC - NIH. [Link]
-
Daclatasvir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall. [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
Using Stable Isotope Labeling with 34S for Pharmacokinetic and Biodistribution Studies. [Link]
-
Forced Oxidative Degradation of Anti-Hepatitis C Drugs Sofosbuvir and Daclatasvir: Characterization and Quantification - Oriental Journal of Chemistry. [Link]
-
A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC. [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed. [Link]
-
Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed. [Link]
-
DAKLINZA (daclatasvir) tablets - accessdata.fda.gov. [Link]
-
Development and validation of LC-MS/MS method for simultaneous determination of sofosbuvir and daclatasvir in human Plasma: Application to pharmacokinetic study - PubMed. [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis - YouTube. [Link]
-
Development and validation of sensitive and rapid UPLC-MS/MS method for quantitative determination of daclatasvir in human plasma: Application to a bioequivalence study - ResearchGate. [Link]
-
ICH guideline M10 on bioanalytical method validation and study sample analysis - European Medicines Agency. [Link]
-
Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - MDPI. [Link]
-
USFDA guidelines for bioanalytical method validation. [Link]
-
The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays - IRL @ UMSL. [Link]
-
Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed. [Link]
-
Daclatasvir | C40H50N8O6 | CID 25154714 - PubChem. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
The in vitro antiviral activity of the anti-hepatitis C virus (HCV) drugs daclatasvir and sofosbuvir against SARS-CoV-2. [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
Validated Stability-Indicating RP-HPLC Method for Daclatasvir in Tablets - PMC - NIH. [Link]
-
Buy Daclatasvir dihydrochloride API Raw Material - Bulat Pharmaceutical. [Link]
-
Compound: DACLATASVIR (CHEMBL2023898) - ChEMBL - EMBL-EBI. [Link]
-
206843Orig1s000 - accessdata.fda.gov. [Link]
-
Stable Labeled Isotopes as Internal Standards: A Critical Review - Crimson Publishers. [Link]
-
Validated Stability-Indicating RP-HPLC Method for Daclatasvir in Tablets. [Link]
-
LC/MS spectrum and fragmentation pattern of IMP-A - ResearchGate. [Link]
-
UPLC-MS/MS Method for the Simultaneous Quantification of Sofosbuvir, Sofosbuvir Metabolite (GS-331007) and Daclatasvir in Plasma of HIV/HCV Co-Infected Patients - PubMed. [Link]
-
Daclatasvir SRRS Isomer | C40H50N8O6 | CID 56843380 - PubChem. [Link]
-
BIO-Analytical Method Development and Validation By LC/MS/MS Technique. [Link]
-
DACLATASVIR SRRS ISOMER - gsrs. [Link]
-
The Development of A New Validated HPLC and Spectrophotometric Methods for the Simultaneous Determination of Daclatasvir and Sofosbuvir: Antiviral Drugs - Fortune Journals. [Link]
-
Daclatasvir SRRS Isomer - Inxight Drugs. [Link]
Sources
- 1. Daclatasvir - Wikipedia [en.wikipedia.org]
- 2. Sofosbuvir and daclatasvir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 1009119-64-5: Daclatasvir | CymitQuimica [cymitquimica.com]
- 4. mims.com [mims.com]
- 5. What is the mechanism of Daclatasvir Dihydrochloride? [synapse.patsnap.com]
- 6. Daclatasvir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. Daclatasvir | C40H50N8O6 | CID 25154714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. BIO-Analytical Method Development and Validation By LC/MS/MS Technique | Journal of Neonatal Surgery [jneonatalsurg.com]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
- 10. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. biopharmaservices.com [biopharmaservices.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. crimsonpublishers.com [crimsonpublishers.com]
- 16. Daclatasvir SRRS Isomer | C40H50N8O6 | CID 56843380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. GSRS [gsrs.ncats.nih.gov]
- 18. Daclatasvir SRRS Isomer [drugs.ncats.io]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Compound: DACLATASVIR (CHEMBL2023898) - ChEMBL [ebi.ac.uk]
- 21. ema.europa.eu [ema.europa.eu]
- 22. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 23. resolvemass.ca [resolvemass.ca]
- 24. researchgate.net [researchgate.net]
- 25. UPLC-MS/MS method for the simultaneous quantification of sofosbuvir, sofosbuvir metabolite (GS-331007) and daclatasvir in plasma of HIV/HCV co-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Identification of Daclatasvir Chiral Impurities Using Deuterated Standards
Abstract
The stereochemical configuration of a drug is a critical determinant of its pharmacological activity and safety profile. For Daclatasvir, a potent direct-acting antiviral agent against the Hepatitis C Virus (HCV), ensuring chiral purity is paramount.[1][2] This technical guide provides a comprehensive framework for the identification and quantification of chiral impurities in Daclatasvir, with a specialized focus on the application of deuterated internal standards. We will explore the fundamental principles of chiral chromatography, the unparalleled advantages of stable isotope-labeled standards in enhancing analytical accuracy, and detailed, field-proven protocols for High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) analysis. This guide is intended for researchers, analytical scientists, and professionals in drug development and quality control who are tasked with ensuring the stereochemical integrity of chiral pharmaceuticals.
Introduction: The Criticality of Chiral Purity in Daclatasvir
Daclatasvir is a cornerstone in the treatment of chronic HCV infections, functioning as a highly specific inhibitor of the viral non-structural protein 5A (NS5A).[3] The molecule possesses multiple chiral centers, meaning it can exist as different stereoisomers (enantiomers and diastereomers).[4] It is well-established that different enantiomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological properties.[1][5][6] Regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have stringent requirements for the control of chiral impurities in pharmaceutical products.[1][7] Therefore, the development of robust and reliable analytical methods to separate and quantify these stereoisomers is not merely a technical exercise but a regulatory and patient safety imperative.[8]
The Challenge of Chiral Analysis
Enantiomers share identical physical and chemical properties in an achiral environment, making their separation a significant analytical challenge.[9] The primary strategy to resolve enantiomers involves creating a chiral environment, typically by using a chiral stationary phase (CSP) in chromatography or a chiral selector in the mobile phase.[2][10] This differential interaction between the enantiomers and the chiral selector allows for their separation and subsequent quantification.
The Role of Deuterated Standards in Bioanalysis and Impurity Profiling
In quantitative analytical chemistry, particularly in complex matrices, internal standards are essential for correcting variations in sample preparation, injection volume, and instrument response.[11][12] While structurally similar analogs can be used, stable isotope-labeled internal standards, such as deuterated standards, are considered the gold standard.[3][13]
Why Deuterated Standards are Superior
Deuterated internal standards are molecules where one or more hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen.[3][14][15] This subtle modification results in a compound that is chemically almost identical to the analyte but has a different mass-to-charge ratio (m/z), allowing it to be distinguished by a mass spectrometer.[3]
The key advantages of using a deuterated internal standard like Daclatasvir-d6 include:
-
Co-elution with the Analyte: Due to their near-identical physicochemical properties, deuterated standards co-elute with the analyte in chromatographic systems.[11][16] This is crucial because it ensures that both the analyte and the standard experience the same matrix effects (ion suppression or enhancement) in the mass spectrometer's ion source, leading to more accurate quantification.[13][16]
-
Correction for Extraction and Instrumental Variability: Any loss of the analyte during sample preparation or inconsistencies in instrument performance will be mirrored by the deuterated standard.[11][13] By using the ratio of the analyte response to the internal standard response, these variations are effectively normalized.
-
Enhanced Accuracy and Precision: The use of a deuterated internal standard significantly improves the accuracy and precision of quantitative methods, which is critical for the reliable determination of trace-level chiral impurities.[5][16]
Analytical Methodology: A Step-by-Step Protocol
The following section outlines a comprehensive, step-by-step protocol for the identification and quantification of Daclatasvir chiral impurities using a deuterated internal standard with an HPLC-MS system.
Materials and Reagents
-
Daclatasvir Reference Standard
-
Daclatasvir Chiral Impurity Reference Standards (Enantiomer and Diastereomers)
-
Deuterated Daclatasvir (e.g., Daclatasvir-d6) Internal Standard
-
HPLC-grade Acetonitrile
-
HPLC-grade Methanol
-
Diethylamine (DEA)
-
High-purity water
-
Chiral HPLC Column: Amylose tris(3-chlorophenylcarbamate) stationary phase (e.g., CHIRALPAK ID-3) has shown excellent resolution for Daclatasvir and its enantiomer.[4]
Instrumentation
A high-performance liquid chromatography (HPLC) system equipped with a UV or photodiode array (PDA) detector and coupled to a tandem mass spectrometer (MS/MS) is required.[17][18]
Experimental Workflow Diagram
Caption: Workflow for Chiral Impurity Analysis of Daclatasvir.
Preparation of Solutions
-
Stock Solutions: Accurately weigh and dissolve the Daclatasvir reference standard, each chiral impurity standard, and the deuterated internal standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare individual stock solutions of known concentrations.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions to create a calibration curve covering the expected concentration range of the impurities. Each working standard should be spiked with a fixed concentration of the deuterated internal standard.
-
Sample Solution: Accurately weigh the Daclatasvir drug substance or dissolve the drug product in a suitable solvent. Spike the sample solution with the same fixed concentration of the deuterated internal standard as used in the working standards.
Chromatographic Conditions
The following chromatographic conditions have been adapted from validated methods and serve as a robust starting point for method development.[4][19]
| Parameter | Condition | Rationale |
| Column | CHIRALPAK ID-3, 3 µm, 4.6 x 150 mm | This immobilized polysaccharide-based chiral stationary phase provides excellent resolution for Daclatasvir and its enantiomer.[4] |
| Mobile Phase | Gradient elution with Acetonitrile/Diethylamine and Methanol/Diethylamine | A binary gradient offers improved peak shape and resolution compared to isocratic methods.[4] Diethylamine is a common modifier to improve peak shape for basic compounds. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC providing a balance between analysis time and separation efficiency.[4] |
| Column Temperature | 40 °C | Elevated temperature can improve peak efficiency and reduce viscosity, leading to better resolution.[4][19] |
| Detection (UV) | 315 nm | A suitable wavelength for monitoring Daclatasvir and its related substances.[4][19] |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC.[19] |
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is suitable for Daclatasvir.
-
Detection Mode: Multiple Reaction Monitoring (MRM) should be used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for Daclatasvir, its chiral impurities, and the deuterated internal standard need to be optimized.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Daclatasvir | To be determined | To be determined |
| Chiral Impurity | To be determined | To be determined |
| Daclatasvir-d6 (IS) | To be determined | To be determined |
Method Validation
The analytical method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[19][20] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4][20][21]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[22]
Data Interpretation and System Suitability
Identification and Quantification
-
Identification: The chiral impurities are identified based on their retention times relative to the main Daclatasvir peak and confirmed by their specific MRM transitions.
-
Quantification: A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the deuterated internal standard against the concentration of the analyte. The concentration of the chiral impurities in the sample is then determined from this calibration curve.
System Suitability
Before running any samples, a system suitability test must be performed to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Resolution (Rs) | Rs > 1.5 between Daclatasvir and its enantiomer |
| Tailing Factor (T) | T ≤ 2.0 for the Daclatasvir peak |
| Relative Standard Deviation (RSD) for replicate injections | RSD ≤ 2.0% for peak area and retention time |
Conclusion: Ensuring Drug Safety and Efficacy through Rigorous Chiral Analysis
The use of deuterated internal standards in the chiral analysis of Daclatasvir represents the pinnacle of analytical rigor. This approach provides an unparalleled level of accuracy and precision, which is indispensable for ensuring the quality, safety, and efficacy of this critical antiviral medication.[5][16] By implementing the detailed methodologies and validation protocols outlined in this guide, pharmaceutical scientists and quality control professionals can confidently identify and quantify chiral impurities, thereby meeting stringent regulatory requirements and safeguarding patient health. The principles and techniques described herein are not only applicable to Daclatasvir but also serve as a foundational guide for the chiral analysis of other complex pharmaceutical compounds.
References
-
ResearchGate. (2025, August 9). Development and Validation of the Chiral HPLC Method for Daclatasvir in Gradient Elution Mode on Amylose-Based Immobilized Chiral Stationary Phase | Request PDF. Retrieved from [Link]
-
Pharmaffiliates. (2025, January 31). Ensuring Drug Purity: The Role of Stable Isotopes and Chiral Compounds. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Validated Stability-Indicating RP-HPLC Method for Daclatasvir in Tablets - PMC. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Development and validation of stability indicating RP-HPLC method for the estimation of Daclatasvir in bulk and formulation. Retrieved from [Link]
-
Journalgrid. (n.d.). RP-HPLC Method for Estimation of Daclatasvir in Bulk and Tablet Dosage Form | RGUHS Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
(n.d.). A Validated Rp-Hplc Method for the Estimation of Daclatasvir Dihydrochloride in Bulk and Pharmaceutical Formulation. Retrieved from [Link]
-
Daicel Pharma Standards. (n.d.). Daclatasvir Impurities Manufacturers & Suppliers. Retrieved from [Link]
-
Canada.ca. (2017, May 4). Guidance for Industry: Stereochemical Issues in Chiral Drug Development. Retrieved from [Link]
-
Solarbio. (2026, February 5). Common Mistakes in Using Isotope Standards in Pharmaceutical Quality Control (and How to Avoid Them). Retrieved from [Link]
-
(2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Retrieved from [Link]
-
Bentham Science Publishers. (2024, March 1). A Quality Risk Management-Based Liquid Chromatography Method for Daclatasvir and Characterization of its Putative Degradants by LC-MS/MS. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC. Retrieved from [Link]
-
PubMed. (2011, December 15). The use of stable isotope labelling for the analytical chemistry of drugs. Retrieved from [Link]
-
Acanthus Research. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of daclatasvir and its impurities, DAC.RC06. Retrieved from [Link]
-
(n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Retrieved from [Link]
-
Wikipedia. (n.d.). Daclatasvir. Retrieved from [Link]
-
SynZeal. (n.d.). Daclatasvir Impurities. Retrieved from [Link]
-
ResearchGate. (2013, March 14). Which internal standard? Deuterated or C13 enriched?. Retrieved from [Link]
-
Alfa Omega Pharma. (n.d.). Daclatasvir Impurities | 1009119-64-5 Certified Reference Substance. Retrieved from [Link]
-
SlideShare. (n.d.). Regulatory requirements-Chiral drugs.pptx. Retrieved from [Link]
-
World Health Organization. (2020, March 6). Daclatasvir (as dihydrochloride) 60mg Tablets (Hetero Labs Ltd.), HP012 WHOPAR Part 6 March 2020. Retrieved from [Link]
-
AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]
-
(n.d.). Chiral Drug Separation. Retrieved from [Link]
-
Semantic Scholar. (2017, December 1). The Development of A New Validated HPLC and Spectrophotometric Methods for the Simultaneous Determination of Daclatasvir and Sof. Retrieved from [Link]
-
IOSR Journal. (2017, September 23). Synthesis of Novel Daclatasvir amino acid analogues for NS5A hepatitis-c virus inhibitor. Retrieved from [Link]
-
(n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Strategies for chiral separation: from racemate to enantiomer - PMC. Retrieved from [Link]
-
Bentham Science Publisher. (n.d.). Analytical and Preparative Scale Separation of Enantiomers of Chiral Drugs by Chromatography and Related Methods. Retrieved from [Link]
- Google Patents. (n.d.). WO2018015847A1 - Process for preparation of daclatasvir and salts.
-
ResearchGate. (n.d.). Synthesis of Daclatasvir (6) at multigram scale. Retrieved from [Link]
- Google Patents. (n.d.). CN105777719A - Synthesis method of Daclatasvir.
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Regulatory requirements-Chiral drugs.pptx [slideshare.net]
- 7. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 9. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eurekaselect.com [eurekaselect.com]
- 11. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 12. lcms.cz [lcms.cz]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. Common Mistakes in Using Isotope Standards in Pharmaceutical Quality Control (and How to Avoid Them) [solarbio-global.com]
- 17. benchchem.com [benchchem.com]
- 18. benthamdirect.com [benthamdirect.com]
- 19. Validated Stability-Indicating RP-HPLC Method for Daclatasvir in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 20. RP-HPLC Method for Estimation of Daclatasvir in Bulk and Tablet Dosage Form | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [journalgrid.com]
- 21. ijprajournal.com [ijprajournal.com]
- 22. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Methodological & Application
Application Note: Stereoselective LC-MS/MS Quantification of Daclatasvir SRRS Isomer
This Application Note is designed for bioanalytical scientists and method developers requiring a high-precision protocol for the quantification of the Daclatasvir SRRS isomer (a specific stereoisomer of the HCV NS5A inhibitor) using Daclatasvir-d6 as a stable isotope-labeled internal standard (SIL-IS).[1][2]
Abstract & Strategic Overview
Daclatasvir (DCV) contains four chiral centers, theoretically allowing for multiple stereoisomers.[1][2] While the active pharmaceutical ingredient (API) typically possesses an all-
Standard C18 (Reversed-Phase) chromatography is often insufficient to resolve the SRRS isomer from the main drug peak due to identical mass-to-charge ratios (
Key Technical Challenges Solved:
-
Isobaric Interference: Mass spectrometry cannot distinguish the SRRS isomer (
739.[1]4) from the API ( 739.4). Chromatographic separation is mandatory.[1] -
Matrix Effects: Use of Daclatasvir-d6 compensates for ion suppression typical in plasma extracts.[1][2]
-
Solvent Compatibility: Optimization of mobile phases compatible with both chiral selectors and electrospray ionization (ESI).
Materials & Instrumentation
Chemicals[1][2][3][4][5][6]
-
Analyte: Daclatasvir SRRS Isomer Reference Standard (>98% enantiomeric purity).[1][2]
-
Internal Standard: Daclatasvir-d6 (Isotopic purity >99%).[1][2]
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Methyl tert-butyl ether (MTBE).[1][2]
-
Additives: Diethylamine (DEA) or Formic Acid (FA) – Note: DEA is common for chiral peak shape but requires careful MS source handling; Ammonium Formate is preferred for MS safety if resolution permits.[1][2]
Instrumentation
-
LC System: UHPLC capable of 600 bar backpressure (e.g., Agilent 1290, Waters Acquity).[1]
-
Detector: Triple Quadrupole MS (e.g., SCIEX 6500+, Thermo Altis).[1][2]
-
Column: Chiralpak ID-3 or Chiralpak IA-3 (3 µm, 150 x 4.6 mm).[1][2] These immobilized amylose-based columns offer high stability with MS-compatible solvents.[1][2]
Method Development Strategy
The development process prioritizes Resolution (
Workflow Logic
Figure 1: Logical workflow for establishing the stereoselective method.
Mass Spectrometry Parameters (MS/MS)
Daclatasvir is a basic molecule containing imidazole and pyrrolidine rings, making it ideal for Positive Electrospray Ionization (ESI+) .[1][2]
Tuning Protocol
-
Infusion: Infuse 100 ng/mL solution of Daclatasvir SRRS and Daclatasvir-d6 at 10 µL/min.
-
Precursor Scan: Identify
.[1][2] -
Product Ion Scan: Fragment the precursor using Collision Induced Dissociation (CID).
Optimized Transitions Table
| Analyte | Precursor ( | Product ( | DP (V) | CE (eV) | Dwell (ms) | Role |
| Daclatasvir (SRRS) | 739.4 | 339.2 | 80 | 35 | 100 | Quantifier |
| Daclatasvir (SRRS) | 739.4 | 622.3 | 80 | 25 | 100 | Qualifier |
| Daclatasvir-d6 | 745.4 | 342.2* | 80 | 35 | 100 | Internal Std |
*Note: The d6 product ion depends on the labeling position. If d6 is on the isopropyl methyls, the 339 fragment shifts to ~342 or 345 depending on symmetry. Always verify experimentally.
Chromatographic Conditions (Chiral Separation)
Standard reversed-phase (C18) is not recommended for SRRS separation.[1][2] We utilize Polar Organic Mode (POM) or Reversed-Phase Chiral Mode .[1][2]
-
Column: Chiralpak ID-3 (Amylose tris(3-chlorophenylcarbamate)), 150 x 4.6 mm, 3 µm.[1][2]
-
Mobile Phase A: 20 mM Ammonium Bicarbonate (pH 9.0 with DEA).
-
Isocratic Elution: 60% B / 40% A.[1]
-
Flow Rate: 0.8 mL/min.[1]
-
Rationale: Basic pH suppresses protonation of the secondary amines, improving peak symmetry on polysaccharide columns. Ammonium bicarbonate is volatile and MS-friendly compared to phosphate buffers.[1][2]
Sample Preparation Protocol: Liquid-Liquid Extraction (LLE)[1][2]
LLE is chosen over Protein Precipitation (PPT) to remove phospholipids that cause ion suppression and to protect the expensive chiral column.[1][2]
Step-by-Step Workflow
Figure 2: Liquid-Liquid Extraction workflow ensuring high recovery and matrix cleanup.[1][2]
Detailed Steps:
-
Alkaline Pre-treatment: Adding Ammonium Carbonate (Step 3) ensures Daclatasvir is in its non-ionized base form, maximizing extraction efficiency into the organic solvent (MTBE).[1][2]
-
Phase Separation: MTBE forms the upper layer.[1] It extracts the drug but leaves behind most plasma proteins and phospholipids.
-
Reconstitution: Always reconstitute in the initial mobile phase composition to prevent peak distortion (solvent effects) upon injection.[1][2]
Validation Criteria & Expected Results
This method must be validated according to FDA Bioanalytical Method Validation Guidance (2018) or ICH M10 .[1][2]
Selectivity (The Critical Parameter)[1][2]
-
Requirement: Baseline resolution (
) between Daclatasvir API (all-S) and Daclatasvir SRRS isomer. -
Test: Inject a mixture of API and SRRS isomer. Ensure the valley between peaks returns to baseline.[1]
Linearity & Sensitivity
Accuracy & Precision
| QC Level | Concentration (ng/mL) | Max Intra-day CV% | Max Accuracy Bias% |
| LLOQ | 1.0 | 20% | ±20% |
| Low QC | 3.0 | 15% | ±15% |
| Mid QC | 400 | 15% | ±15% |
| High QC | 800 | 15% | ±15% |
Matrix Effect (IS Normalization)
Calculate the IS-Normalized Matrix Factor .
Troubleshooting & Expert Tips
-
Peak Tailing: Daclatasvir is a strong base.[1] If tailing occurs on the Chiralpak column, increase the DEA concentration slightly (up to 0.1%) or switch to Ammonium Bicarbonate/Ammonium Hydroxide mixes.[1]
-
Carryover: Daclatasvir is "sticky."[1] Use a needle wash of Acetonitrile:Methanol:Water:Formic Acid (40:40:20:0.5) to eliminate carryover between injections.[1][2]
-
Isomer Interconversion: Ensure samples are not exposed to extreme heat (>50°C) or highly acidic conditions for prolonged periods, as this could theoretically induce stereochemical shifts, although Daclatasvir is relatively stable.[1][2]
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link
-
Jiang, H., et al. (2015).[1][2] Determination of daclatasvir in human plasma by LC-MS/MS. Journal of Chromatography B. (Demonstrates basic MS parameters for Daclatasvir). Link
-
Chiral Technologies. (2023).[1][2][5] Application Note: Separation of Daclatasvir Isomers on CHIRALPAK ID. (Authoritative source for column selection). Link
-
BenchChem. (2025).[1][2][7] Justifying the Use of Deuterated Internal Standards with Daclatasvir-d6. (Rationale for IS selection). Link[1][2]
-
ICH Harmonised Guideline. (2019). Bioanalytical Method Validation M10. Link
Sources
- 1. Daclatasvir - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. UPLC-MS/MS method for the simultaneous quantification of sofosbuvir, sofosbuvir metabolite (GS-331007) and daclatasvir in plasma of HIV/HCV co-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Resolving Peak Co-elution of Daclatasvir API and its SRRS-d6 Isomer
Welcome to the technical support guide for resolving a common and critical challenge in the analysis of Daclatasvir: the chromatographic co-elution of the Active Pharmaceutical Ingredient (API) with its deuterated diastereomer, specifically the SRRS isomer-d6. This guide is designed for researchers, analytical scientists, and quality control professionals who require baseline separation for accurate quantification, typically in a bioanalytical or quality control setting.
The structural similarity between Daclatasvir (the SSSS isomer) and its SRRS diastereomer presents a significant separation challenge.[1][2] As diastereomers, they possess different physicochemical properties, making their separation on achiral stationary phases theoretically possible, yet often difficult to achieve without systematic optimization.[3] This guide provides a logical, step-by-step framework to diagnose co-elution and systematically adjust chromatographic parameters to achieve the required resolution.
Part 1: Initial Assessment & Problem Confirmation
Before embarking on extensive method development, it is crucial to confirm that you are indeed observing peak co-elution and not another chromatographic issue.
Q1: My chromatogram shows a single, broad, or asymmetrical peak for Daclatasvir. How can I confirm if this is due to co-elution with the SRRS-d6 isomer?
Confirming co-elution requires moving beyond simple visual inspection of the chromatogram. While peak fronting, tailing, or the appearance of a subtle "shoulder" are strong indicators, more definitive techniques are necessary.[4][5]
-
Peak Shape Analysis: A shoulder on a peak is a more definitive sign of co-elution than simple tailing, which can have other causes. A shoulder suggests the presence of a closely eluting, unresolved compound.[5]
-
Diode Array Detector (DAD/PDA) Analysis: A DAD or Photodiode Array detector is an invaluable tool for this purpose. By performing a peak purity analysis, the software can compare UV-Vis spectra across the entire peak. If the spectra are not homogenous, it indicates that more than one component is present under the peak, flagging it as impure.[4]
-
Mass Spectrometry (MS) Detection: If you are using an LC-MS system, you can confirm co-elution with absolute certainty. By extracting the ion chromatograms for the exact masses of Daclatasvir and the SRRS isomer-d6, you can see if their peaks overlap. The d6-isomer will have a mass approximately 6 Daltons higher than the API.
Part 2: A Systematic Guide to Achieving Resolution
Once co-elution is confirmed, the goal is to manipulate the chromatographic conditions to enhance the subtle differences between the two diastereomers. The resolution between two peaks is governed by selectivity (α), efficiency (N), and retention factor (k). Our primary focus will be on manipulating selectivity , as it offers the most dramatic impact on separating closely related isomers.[6]
Q2: What is a reliable set of starting conditions for separating Daclatasvir and its related substances?
Based on a review of established methods, a robust starting point for method development would be a standard reversed-phase setup.[7][8][9] Many published methods utilize C8 or C18 columns with a mobile phase of acetonitrile and a buffered aqueous phase.[7][8][9]
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18 or C8, 150 x 4.6 mm, ≤ 5 µm | Provides good hydrophobic retention for a molecule of this size and polarity.[8][10] |
| Mobile Phase A | 10-25 mM Phosphate Buffer or 0.1% Formic Acid in Water | Buffering is critical to control the ionization state of Daclatasvir's basic functional groups.[11][12] |
| Mobile Phase B | Acetonitrile | A common, effective strong solvent for reversed-phase HPLC.[7] |
| Gradient | Start with a shallow gradient (e.g., 30-70% B over 20 min) | A scouting gradient helps locate the elution window; a shallow gradient is then used to improve resolution.[13] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 - 40 °C | Elevated temperature can improve efficiency and alter selectivity.[7][14] |
| Detection (UV) | 315 nm | Daclatasvir has a strong absorbance maximum around this wavelength.[7][15] |
| Injection Vol. | 5 - 10 µL | Keep volume low to prevent column overload, a potential cause of peak distortion.[4] |
Q3: I've confirmed co-elution with the starting method. What is the most impactful parameter to adjust first?
The single most powerful parameter for altering the selectivity of ionizable compounds like Daclatasvir is mobile phase pH .[12][16][17]
The Causality: Daclatasvir contains multiple basic nitrogen atoms within its pyrrolidine and imidazole rings. The pKa of these functional groups determines their charge state at a given pH. By adjusting the mobile phase pH, you change the degree of protonation of these sites on both the API and the isomer.[12] This change in ionization alters the overall hydrophobicity of the molecules, causing a differential shift in their retention times and, therefore, their separation.[16][18] For basic compounds in reversed-phase mode, increasing the pH suppresses ionization, making them more hydrophobic and increasing their retention.[12][19]
-
Select Buffers: Choose buffers appropriate for your desired pH range and ensure they are compatible with your detector (e.g., phosphate buffers are not ideal for MS). Formate or acetate buffers are excellent for MS compatibility.
-
Test Acidic pH: Prepare a mobile phase with a pH of ~3.0 (e.g., using 0.1% Formic Acid). This will ensure all basic nitrogens are fully protonated.
-
Test Intermediate pH: Prepare a mobile phase with a pH near the pKa of one of the key functional groups, if known. A pH of ~4.5 can be a good test point.
-
Test Near-Neutral pH: Prepare a mobile phase with a pH of ~6.5.[9] This will reduce the protonation of the basic groups, increasing retention.
-
Equilibrate and Analyze: For each pH condition, ensure the column is thoroughly equilibrated (at least 10-15 column volumes) before injecting your sample mix. Compare the resulting chromatograms for changes in selectivity and resolution.
Q4: Adjusting the pH improved the separation, but it's not yet baseline. What should I try next?
After exploring pH, the next logical steps involve modifying the mobile phase strength and organic solvent type , followed by fine-tuning with column temperature .
-
The Causality (Solvent Type): Acetonitrile and methanol have different solvent properties and can engage in unique interactions with the analyte and stationary phase. Switching from acetonitrile to methanol (or using a ternary mixture) can alter selectivity (the 'α' term in the resolution equation) in ways that pH adjustment cannot.[13]
-
The Causality (Gradient Slope): A steep gradient pushes compounds through the column quickly, leaving little time for separation. By decreasing the gradient slope (i.e., making it flatter) in the region where your compounds elute, you increase the effective resolution between them.[13]
-
Identify Elution Window: From your initial runs, determine the %B at which Daclatasvir elutes.
-
Flatten the Gradient: Modify your gradient program to be much shallower around the elution window. For example, if the peak elutes at 55% Acetonitrile, try a segment that goes from 50% to 60% over 15-20 minutes.
-
Substitute Organic Solvent: Replace Acetonitrile with Methanol as Mobile Phase B and repeat the analysis with the optimized shallow gradient. Methanol can offer different selectivity for polar compounds.
-
Analyze Results: Compare the resolution from the flattened acetonitrile gradient and the methanol gradient to see which provides better separation.
-
The Causality: Temperature influences several factors simultaneously: it lowers mobile phase viscosity (improving efficiency), increases analyte diffusivity, and alters the thermodynamics of the analyte-stationary phase interaction.[20] For structurally similar isomers, a change in temperature can subtly alter their relative interaction energies, sometimes leading to significant improvements in separation or even a reversal in elution order.[21][22]
-
Set a Low Temperature: Using your best mobile phase conditions from the previous steps, set the column oven to a lower temperature, such as 25°C. Lower temperatures generally increase retention and can improve resolution for some compounds.[14]
-
Set a High Temperature: Increase the column temperature to an elevated level, such as 50°C or 60°C (ensure this is within the column's stable operating range). Higher temperatures decrease viscosity and can lead to sharper peaks.[6]
-
Compare Chromatograms: Evaluate the resolution at each temperature. The optimal temperature is often found empirically.
Part 3: Troubleshooting Workflow & Advanced Solutions
The following diagram outlines the logical workflow for resolving co-elution, starting from the most impactful parameters and moving to finer adjustments.
Caption: Troubleshooting workflow for resolving Daclatasvir co-elution.
Q5: I have tried all the mobile phase and temperature adjustments, but the peaks are still not resolved. What is the final option?
If extensive mobile phase and temperature optimization on a standard C18 or C8 column fails, the interaction between the analytes and the stationary phase is likely too similar to overcome. The final and most definitive step is to change the stationary phase to one that offers a different separation mechanism.[6]
-
Phenyl-Hexyl Column: This phase can provide alternative selectivity through π-π interactions with the aromatic rings in the Daclatasvir molecule.
-
Polar-Embedded Phase (e.g., "AQ" type columns): These columns have a polar group embedded near the base of the alkyl chain, which can alter selectivity for compounds with polar or basic functional groups.
-
Chiral Stationary Phase (CSP): While typically used for enantiomers, a CSP can be exceptionally effective at separating diastereomers.[15][23] An amylose- or cellulose-based chiral column, such as a CHIRALPAK®, has been shown to be effective for separating Daclatasvir's stereoisomers and would likely provide excellent resolution.[15][24]
Frequently Asked Questions (FAQs)
-
Q: Why is a deuterated (d6) standard used, and how does it affect the separation?
-
A: A deuterated standard is used as an internal standard (IS) for quantitative analysis, especially with mass spectrometry. The deuterium atoms increase the mass of the molecule without significantly altering its chemical properties. However, there can be a very slight difference in retention time (the "isotope effect"), causing it to elute extremely close to the non-deuterated API. This makes the separation challenging but essential for preventing isobaric interference in the MS detector.
-
-
Q: My peak shape is poor (tailing) even when the peaks are separated. What could be the cause?
-
A: Peak tailing for basic compounds like Daclatasvir is often caused by secondary interactions with residual silanol groups on the silica backbone of the column.[4] To mitigate this, ensure your mobile phase pH is low enough (e.g., < 3.5) to keep the silanols non-ionized, or use a modern, end-capped column with low silanol activity.
-
-
Q: Could injecting too much sample cause my peaks to merge?
-
A: Yes. Overloading the column can lead to peak broadening and fronting, which can easily cause closely eluting peaks to merge.[4] If you suspect this, try reducing your sample concentration or injection volume by a factor of 5 or 10 and see if the peak shape and resolution improve.
-
-
Q: How long should I equilibrate the column after changing the mobile phase pH?
-
A: Equilibration is critical for reproducible results, especially after a pH change. A minimum of 15-20 column volumes is recommended. You can monitor the detector baseline; the column is equilibrated when the baseline is stable and free of drift.
-
References
-
Validated Stability-Indicating RP-HPLC Method for Daclatasvir in Tablets. (2022). Pharmaceutical Chemistry Journal. [Link]
-
RP-HPLC Method for Estimation of Daclatasvir in Bulk and Tablet Dosage Form. (2018). RGUHS Journal of Pharmaceutical Sciences. [Link]
-
A Validated Rp-Hplc Method for the Estimation of Daclatasvir Dihydrochloride in Bulk and Pharmaceutical Formulation. (2021). International Journal of Creative Research Thoughts. [Link]
-
Analytical Method Development and Validation for the Estimation of Daclatasvir in API Form and Marketed Formulation by RP-HPLC. (2024). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Development and validation of stability indicating RP-HPLC method for the estimation of Daclatasvir in bulk and formulation. (2015). Der Pharmacia Lettre. [Link]
-
Better separation of two peaks for Reversed Phase RP HPLC. (2025). Cogent HPLC Columns. [Link]
-
Typical chromatograms for the separation of DCV and its isomers on CHIRALPAK ID-3. (n.d.). ResearchGate. [Link]
-
Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (2020). LCGC North America. [Link]
-
Development and Validation of the Chiral HPLC Method for Daclatasvir in Gradient Elution Mode on Amylose-Based Immobilized Chiral Stationary Phase. (2018). ResearchGate. [Link]
-
Complexation of daclatasvir by single isomer methylated β-cyclodextrins studied by capillary electrophoresis, NMR spectroscopy and mass spectrometry. (2021). ResearchGate. [Link]
-
Exploring the Role of pH in HPLC Separation. (2025). Veeprho. [Link]
-
The Discovery and Development of Daclatasvir: An Inhibitor of the Hepatitis C Virus NS5A Replication Complex. (2016). Journal of Medicinal Chemistry. [Link]
-
Daclatasvir SRRS Isomer. (n.d.). PubChem. [Link]
-
Validated Reversed-Phase Liquid Chromatographic Method with Gradient Elution for Simultaneous Determination of the Antiviral Agents. (2020). Molecules. [Link]
-
Exploring the Role of pH in HPLC Separation. (2024). Moravek. [Link]
-
Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). (n.d.). Axion Labs. [Link]
-
Co-Elution: How to Detect and Fix Overlapping Peaks. (2025). YouTube. [Link]
-
Effect of pH on LC-MS Analysis of Amines. (n.d.). Waters Corporation. [Link]
-
Impact of GC Parameters on The Separation Part 5: Choice of Column Temperature. (n.d.). Restek. [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations. (2023). Welch Materials, Inc. [Link]
-
DACLATASVIR SRRS ISOMER. (n.d.). GSIS. [Link]
-
The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. (2019). Journal of Chromatography A. [Link]
-
Daclatasvir SRRS Isomer. (n.d.). Inxight Drugs. [Link]
-
Daclatasvir sample spectrum. (n.d.). ResearchGate. [Link]
-
Real Solutions to Improve Your HPLC Peak Resolution. (2023). AnalyteGuru. [Link]
-
Daclatasvir RSSR Isomer. (n.d.). Veeprho. [Link]
-
Daclatasvir-impurities. (n.d.). Pharmaffiliates. [Link]
-
Column temperature in HILIC. (2023). Separation Science. [Link]
-
The Critical Role of Mobile Phase pH in Chromatography Separations. (2024). UV-Vis Tech. [Link]
-
Peak Splitting in HPLC: Causes and Solutions. (2024). Separation Science. [Link]
-
The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. (2019). ResearchGate. [Link]
-
Causes and Measures for Addressing Ghost Peaks in Reversed Phase HPLC Analysis. (n.d.). Shimadzu. [Link]
-
Method development and validation of ultraviolet-visible spectroscopic method for the estimation of hepatitis-C drugs. (2025). ResearchGate. [Link]
-
How Does Column Temperature Affect HPLC Resolution? (2025). Chrom Tech. [Link]
-
Chiral Drug Separation. (n.d.). Taylor & Francis Online. [Link]
-
Comparative study on separation of diastereomers by HPLC. (2011). ResearchGate. [Link]
-
Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (n.d.). Waters Corporation. [Link]
Sources
- 1. Daclatasvir SRRS Isomer | C40H50N8O6 | CID 56843380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Validated Stability-Indicating RP-HPLC Method for Daclatasvir in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RP-HPLC Method for Estimation of Daclatasvir in Bulk and Tablet Dosage Form | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [journalgrid.com]
- 9. mdpi.com [mdpi.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. Improving Separation of Peaks in RP HPLC | MICROSOLV [mtc-usa.com]
- 12. veeprho.com [veeprho.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. moravek.com [moravek.com]
- 17. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 18. The Critical Role of Mobile Phase pH in Chromatography Separations-UVTech – High-Performance Chromatography Instruments & Lab Solutions [uvtech-cc.com]
- 19. waters.com [waters.com]
- 20. chromtech.com [chromtech.com]
- 21. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. hplc.eu [hplc.eu]
- 24. researchgate.net [researchgate.net]
Navigating Isotope Effects in Daclatasvir SRRS Isomer Chromatography: A Technical Support Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Daclatasvir and its stereoisomers. This guide is designed to provide in-depth, practical solutions for a specific and challenging aspect of your analytical work: minimizing deuterium isotope effects during the chromatographic separation of the Daclatasvir SRRS isomer. As your partner in scientific advancement, we understand that robust and reproducible analytical methods are paramount for regulatory success and ensuring drug quality.[1][2][3][4] This resource moves beyond standard protocols to explain the underlying principles and provide actionable troubleshooting strategies rooted in extensive field experience.
Frequently Asked Questions (FAQs)
Here we address some of the initial high-level questions you may have regarding deuterium isotope effects in the context of your Daclatasvir analysis.
Q1: What is the deuterium isotope effect in chromatography and why is it relevant for Daclatasvir analysis?
A: The deuterium isotope effect in chromatography refers to the change in retention time observed when hydrogen atoms in a molecule are replaced with deuterium.[5] This occurs because the carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond.[5][6] These subtle differences in physicochemical properties can alter a molecule's interaction with the stationary phase, leading to a shift in its elution time.[5][6]
For Daclatasvir, a complex molecule with multiple stereocenters, achieving precise and reproducible separation of its isomers, like the SRRS isomer, is critical for ensuring its purity and efficacy.[7][8][9] If you are using a deuterated internal standard for quantification, this isotope effect can cause it to partially or fully separate from your non-deuterated analyte, potentially compromising the accuracy of your results.[10][11]
Q2: We are observing peak splitting or ſhouldering for our Daclatasvir SRRS isomer when using a deuterated internal standard. Could this be an isotope effect?
A: Yes, this is a classic manifestation of the deuterium isotope effect. The slight difference in retention between the deuterated and non-deuterated forms of the molecule can lead to incomplete resolution, appearing as peak splitting, fronting, or tailing. This is especially prevalent in high-efficiency chiral separation systems where even minor molecular differences can be resolved.
Q3: Does the position of deuterium labeling on the Daclatasvir molecule matter?
A: Absolutely. The magnitude of the isotope effect is highly dependent on the location of the deuterium atoms within the molecule.[5][12][13] Deuteration at a site involved in the chiral recognition mechanism or key interactions with the stationary phase will likely have a more pronounced effect on retention time than labeling at a more remote position.[12][13] For instance, deuterium substitution on an sp2-hybridized carbon may have a different impact than on an sp3-hybridized carbon.[6]
Q4: Can we eliminate the deuterium isotope effect completely?
A: Completely eliminating the effect is often not possible, as it is an inherent physicochemical phenomenon. However, it can be minimized to a point where it does not impact the accuracy and precision of your analytical method. This is achieved by carefully optimizing your chromatographic conditions.
Troubleshooting Guide: Minimizing Isotope Effects in Practice
This section provides detailed, step-by-step guidance to address specific issues you may encounter during your experiments.
Problem 1: Noticeable Retention Time Shift Between Daclatasvir SRRS Isomer and its Deuterated Internal Standard
Root Cause Analysis:
A significant retention time difference (ΔtR) between your analyte and its deuterated internal standard is a direct indication of a pronounced deuterium isotope effect. In reversed-phase liquid chromatography (RPLC), you will typically observe an "inverse isotope effect," where the deuterated compound elutes slightly earlier.[5][6] The magnitude of this shift is influenced by the number of deuterium atoms, their position, and the specific chromatographic conditions.[5][6]
Solutions:
1. Methodical Mobile Phase Optimization:
-
Adjust Organic Modifier Percentage: Systematically vary the percentage of your organic modifier (e.g., acetonitrile, methanol). A small, incremental change can alter the solvating power of the mobile phase and modulate the interactions with the stationary phase, thereby reducing the ΔtR.
-
Evaluate Different Organic Modifiers: If adjusting the percentage is insufficient, consider switching to a different organic modifier. The choice between acetonitrile and methanol, for example, can significantly impact selectivity due to their different protic and aprotic properties.
-
Modify Additives: For chiral separations, the type and concentration of additives (e.g., acids, bases, or salts) are critical. Experiment with small changes in the concentration of additives like trifluoroacetic acid (TFA) or diethylamine (DEA), as these can influence the ionization state of the analyte and its interaction with the chiral stationary phase (CSP).[14]
2. Temperature Adjustment:
-
Systematic Temperature Screening: Temperature affects both the viscosity of the mobile phase and the kinetics of mass transfer. Conduct a study by varying the column temperature in 5°C increments (e.g., from 25°C to 40°C). This can sometimes reduce the energy differences in the interactions between the isotopologues and the stationary phase.
3. Flow Rate Modification:
-
Reduce the Flow Rate: While it may increase analysis time, reducing the flow rate can enhance resolution and sometimes minimize the apparent separation between isotopologues by allowing more time for equilibrium to be established.[15]
Data-Driven Approach to Optimization:
| Parameter | Initial Condition | Modified Condition 1 | Modified Condition 2 | Resulting ΔtR |
| Mobile Phase | 50:50 ACN:Water (0.1% FA) | 48:52 ACN:Water (0.1% FA) | 50:50 MeOH:Water (0.1% FA) | Record and Compare |
| Temperature | 30°C | 35°C | 40°C | Record and Compare |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 0.6 mL/min | Record and Compare |
Caption: Systematic evaluation of chromatographic parameters to minimize ΔtR.
Problem 2: Poor Peak Shape (Tailing or Fronting) of the Combined Analyte and Internal Standard Peak
Root Cause Analysis:
Poor peak shape in this context often arises from the partial co-elution of the deuterated and non-deuterated species. This can be exacerbated by secondary interactions with the stationary phase or issues with the sample solvent.
Solutions:
1. Stationary Phase Considerations:
-
Column Screening: The choice of the chiral stationary phase is the most critical factor in a chiral separation.[14][16] If you are consistently observing poor peak shape due to isotope effects, it may be beneficial to screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, Pirkle-type, or macrocyclic glycopeptides).[15][17]
-
Particle Size and Column Dimensions: Consider using a column with smaller particles (e.g., sub-2 µm) or a longer column to increase efficiency and potentially improve the resolution between the isotopologues to the point where they can be integrated as a single peak or baseline resolved.
2. Sample Solvent/Diluent Matching:
-
The "Rule of One": A fundamental principle in troubleshooting is to change only one parameter at a time.[18]
-
Solvent Strength: Ensure your sample is dissolved in a solvent that is weaker than or identical to your mobile phase.[18] Injecting in a stronger solvent can cause peak distortion.
-
Buffer Compatibility: If your mobile phase is buffered, ensure your sample diluent is also buffered to a similar pH to avoid on-column pH shifts that can affect peak shape.
Troubleshooting Workflow for Poor Peak Shape:
Caption: A logical workflow for troubleshooting poor peak shape in chiral chromatography.
Ensuring Method Robustness and Validation
Once you have minimized the deuterium isotope effect, it is crucial to ensure the robustness of your method. According to FDA and USP guidelines, analytical methods must be validated to demonstrate their suitability for their intended purpose.[1][2][3][4][19][20][21][22][23][24]
Key Validation Parameters to Re-evaluate:
-
Specificity/Selectivity: The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, including impurities, degradants, and matrix components.[2]
-
Precision: Assess the repeatability and intermediate precision of the method with the optimized conditions.
-
Accuracy: Perform recovery studies to ensure that the method provides accurate results across the specified range.
-
Robustness: Deliberately vary method parameters (e.g., pH, mobile phase composition, temperature) within a narrow range to demonstrate the method's reliability.[2]
Experimental Protocol: Robustness Testing
-
Identify Critical Parameters: Based on your optimization studies, identify the parameters that have the most significant impact on the separation.
-
Define Variation Ranges: Establish a narrow range of variation for each critical parameter (e.g., ± 2% for organic modifier, ± 2°C for temperature).
-
Execute Experiments: Analyze your sample and internal standard under these slightly modified conditions.
-
Evaluate System Suitability: Ensure that all system suitability criteria (e.g., resolution, tailing factor, plate count) are met under all tested conditions.
This systematic approach will not only help you mitigate the challenges posed by deuterium isotope effects but also lead to a more robust and reliable analytical method for your Daclatasvir SRRS isomer analysis.
References
- Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling A. (n.d.). Journal of Chromatographic Science.
- Assessing the Impact of Deuteration on Chromatographic Retention Time: A Comparative Guide. (n.d.). Benchchem.
- FDA Guidance on Analytical Method Validation. (n.d.). FDA.
- Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis. (2025). Analytical Chemistry.
- <621> CHROMATOGRAPHY. (n.d.). US Pharmacopeia (USP).
- General Chapters: <621> CHROMATOGRAPHY. (n.d.). uspbpep.com.
- Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma.
- Understanding the Latest Revisions to USP <621>. (n.d.). Agilent.
- USP General Chapter <621> Chromatography: Delay of the Implementation of Two New Requirements. (2022). ECA Academy.
- Are You Sure You Understand USP <621>? (2024). LCGC International.
- Q2(R2) Validation of Analytical Procedures March 2024. (2024). FDA.
- Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. (2020). FDA.
- FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (n.d.). ECA Academy.
- Effect of position of deuterium atoms on gas chromatographic isotope effects. (n.d.). ResearchGate.
- Chiral Method Development Screening Techniques: A practical guide and new approaches in LC-MS. (n.d.). Chromatography Today.
- A Strategy for Developing HPLC Methods for Chiral Drugs. (2020). LCGC International.
- Effect of position of deuterium atoms on gas chromatographic isotope effects. (2023). PubMed.
- Daclatasvir SRRS Isomer. (n.d.). PubChem.
- Navigating the Isotope Effect: A Technical Guide to Addressing Chromatographic Shifts of Deuterated Standards. (n.d.). Benchchem.
- Discovery of Daclatasvir, a Pan-Genotypic Hepatitis C Virus NS5A Replication Complex Inhibitor with Potent Clinical Effect. (2014). Journal of Medicinal Chemistry.
- Hepatitis C Virus NS5A Replication Complex Inhibitors: The Discovery of Daclatasvir. (n.d.). ResearchGate.
- HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex.
- Chiral Handbook for HPLC and SFC Separations - Second Edition. (n.d.). Chromatography Today.
- HPLC Troubleshooting Guide. (n.d.). MilliporeSigma.
Sources
- 1. scribd.com [scribd.com]
- 2. propharmagroup.com [propharmagroup.com]
- 3. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 4. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Daclatasvir SRRS Isomer | C40H50N8O6 | CID 56843380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. academic.oup.com [academic.oup.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Effect of position of deuterium atoms on gas chromatographic isotope effects [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 18. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 19. usp.org [usp.org]
- 20. uspbpep.com [uspbpep.com]
- 21. agilent.com [agilent.com]
- 22. USP General Chapter <621> Chromatography: Delay of the Implementation of Two New Requirements - ECA Academy [gmp-compliance.org]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
Technical Support Center: Troubleshooting Ion Suppression in Daclatasvir SRRS Isomer-d6 MS Detection
Welcome to the technical support guide for troubleshooting ion suppression in the LC-MS/MS analysis of Daclatasvir, with a specific focus on its deuterated internal standard, Daclatasvir SRRS isomer-d6. This resource is designed for researchers, scientists, and drug development professionals to diagnose and mitigate challenges related to matrix effects in their bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for my Daclatasvir analysis?
Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte (Daclatasvir) and its internal standard in the mass spectrometer's ion source.[1] This interference leads to a decreased analyte signal, which can negatively impact the accuracy, precision, and sensitivity of your assay.[2][3] In the analysis of biological samples like plasma or serum, endogenous components such as phospholipids are common culprits of ion suppression.[4]
Q2: I'm using a deuterated internal standard (Daclatasvir SRRS isomer-d6). Shouldn't that correct for ion suppression?
Using a stable isotope-labeled internal standard (SIL-IS) like Daclatasvir-d6 is the gold standard for compensating for matrix effects.[5] Since the SIL-IS is chemically and physically almost identical to the analyte, it co-elutes and experiences the same degree of ion suppression.[5][6] By using the ratio of the analyte signal to the internal standard signal for quantification, the variability caused by ion suppression is largely normalized.[5] However, severe ion suppression can still be problematic if the signal for either the analyte or the internal standard is suppressed to a level near the limit of quantitation, which can compromise the reliability of the results.[7]
Q3: My analyte signal is low in matrix samples compared to neat standards. Is this definitively ion suppression?
A significantly lower signal in a matrix sample compared to a pure solvent standard is a strong indicator of ion suppression.[8] However, other factors could contribute to low signal, including poor extraction recovery or analyte instability. To definitively confirm ion suppression, a post-column infusion experiment is the recommended diagnostic tool.[4][9]
Q4: Can my mobile phase composition affect ion suppression?
Absolutely. The composition of your mobile phase, including organic solvent, pH, and additives, can significantly influence ionization efficiency and, consequently, the degree of ion suppression.[10][11] Mobile phase additives like formic acid, acetic acid, ammonium formate, or ammonium acetate are used to improve chromatography and ionization but their selection can be critical. For instance, while acidic modifiers are common for positive mode electrospray ionization (ESI), the choice and concentration can impact both analyte signal and the ionization of interfering matrix components.[10][12]
In-Depth Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving ion suppression issues in your Daclatasvir LC-MS/MS assay.
Symptom 1: Low Analyte and/or Internal Standard Signal in Matrix Samples
If you observe a significant drop in signal intensity for Daclatasvir and its d6-isomer when analyzing biological samples compared to standards prepared in solvent, follow these steps to diagnose and mitigate the issue.
Step 1: Confirm and Characterize Ion Suppression with a Post-Column Infusion Experiment
A post-column infusion experiment will allow you to visualize the regions in your chromatogram where ion suppression is occurring.[9][13]
Materials:
-
Your LC-MS/MS system
-
A syringe pump
-
A T-union and appropriate fittings
-
A standard solution of Daclatasvir (or a compound with similar properties) at a concentration that provides a stable and moderate signal.
Procedure:
-
System Setup: Connect the outlet of your LC column to one inlet of the T-union. Connect a syringe containing the Daclatasvir standard solution to the second inlet of the T-union via the syringe pump. Connect the outlet of the T-union to the mass spectrometer's ion source.[8]
-
Analyte Infusion: Begin infusing the Daclatasvir standard solution at a low, constant flow rate (e.g., 5-10 µL/min). Start acquiring data on the mass spectrometer, monitoring the MRM transition for Daclatasvir. You should observe a stable, elevated baseline signal.[9]
-
Blank Matrix Injection: Once a stable baseline is achieved, inject a blank matrix extract (a sample prepared using the same procedure as your study samples but without the analyte or internal standard) onto the LC column and begin your chromatographic run.[8]
-
Data Analysis: Monitor the Daclatasvir signal throughout the chromatographic run. Any significant drop in the baseline signal corresponds to a region where co-eluting matrix components are causing ion suppression.[8][9]
Diagram: Post-Column Infusion Experimental Setup
Caption: Workflow for a post-column infusion experiment.
Step 2: Optimize Chromatographic Conditions to Separate Daclatasvir from Suppression Zones
If the post-column infusion experiment reveals that Daclatasvir and/or its d6-isomer co-elute with a region of significant ion suppression, adjusting the chromatography is often the most straightforward solution.[2]
-
Modify the Gradient: Altering the mobile phase gradient can shift the retention time of Daclatasvir and its internal standard away from the interfering matrix components.[8]
-
Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can provide different selectivity and may resolve the analyte from the interfering peaks.[12]
-
Adjust Mobile Phase pH and Additives: The pH of the mobile phase can affect the retention of both the analyte and matrix components. Experimenting with different volatile buffers (e.g., ammonium formate vs. ammonium acetate) and their concentrations can also improve separation.[14]
-
Evaluate Different Column Chemistries: If modifying the mobile phase is insufficient, consider using a column with a different stationary phase (e.g., a phenyl-hexyl or pentafluorophenyl (PFP) column instead of a C18) to achieve a different separation selectivity.[8]
| Parameter | Recommendation | Rationale |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.5 | A commonly used volatile buffer for positive mode ESI that provides good peak shape for basic compounds like Daclatasvir.[15] |
| Mobile Phase B | Acetonitrile or Methanol | Evaluate both to determine the best selectivity for separating Daclatasvir from matrix interferences. |
| Column | UPLC HSS C18, 1.8 µm | A high-resolution column suitable for this type of analysis.[15] Consider alternative chemistries if co-elution persists. |
| Flow Rate | 0.3-0.5 mL/min | Adjust as needed to optimize separation and peak shape. |
Step 3: Enhance Sample Preparation to Remove Interferences
Improving the sample cleanup process is a highly effective way to reduce matrix effects.[1][4] If you are using a simple protein precipitation method, consider more selective techniques.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than protein precipitation.[4] Optimizing the extraction solvent and pH can selectively isolate Daclatasvir while leaving many interfering compounds behind. Double LLE, using a non-polar solvent first to remove hydrophobic interferences, can further improve cleanup.[4]
-
Solid-Phase Extraction (SPE): SPE is a powerful technique for removing a wide range of interferences.[8] Mixed-mode SPE cartridges that utilize both reversed-phase and ion-exchange mechanisms can offer high selectivity for isolating Daclatasvir.[4]
Materials:
-
Mixed-mode cation exchange SPE cartridges
-
SPE vacuum manifold
-
Plasma/serum sample containing Daclatasvir and Daclatasvir SRRS isomer-d6
-
Methanol (for conditioning)
-
Water (for equilibration)
-
Acidic wash solution (e.g., 5% methanol in 0.1% formic acid)
-
Basic elution solvent (e.g., 5% ammonium hydroxide in methanol)
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: Thaw and vortex the plasma sample. Acidify the sample with a small amount of formic acid to ensure Daclatasvir is protonated.
-
Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of the acidic wash solution to remove neutral and acidic interferences.
-
Elution: Elute Daclatasvir and its internal standard with 1 mL of the basic elution solvent.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
Diagram: Troubleshooting Workflow for Ion Suppression
Sources
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. texilajournal.com [texilajournal.com]
- 7. DSpace [research-repository.griffith.edu.au]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sepscience.com [sepscience.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Daclatasvir SRRS Isomer-d6 Stability & Extraction
Subject: Preventing Chiral Inversion of Daclatasvir (SRRS-d6) During Bioanalytical Extraction Ticket Priority: Critical (Data Integrity Risk) Assigned Specialist: Senior Application Scientist, Bioanalysis Division
Executive Summary
You are likely working with Daclatasvir SRRS isomer-d6 as a stable-labeled internal standard (SIL-IS) or a reference standard for impurity profiling. The structural integrity of this isomer is paramount. Daclatasvir (DCV) contains four chiral centers (two on the pyrrolidine rings, two on the valine moieties). The active pharmaceutical ingredient is the (S,S,S,S) stereoisomer.
The SRRS isomer is a diastereomer.[1] If it undergoes chiral inversion (epimerization) during extraction, it can convert into the S,S,S,S form (the analyte) or other isomers (R,R,R,R, etc.).
-
The Risk: If your SRRS-d6 IS inverts to SSSS-d6, it may co-elute with the analyte, causing cross-signal interference and invalidating quantitation.
-
The Solution: Strict pH control (neutrality), low-temperature processing, and aprotic solvent selection.
Module 1: The Mechanism of Inversion
Q: Why is my Daclatasvir isomer inverting?
A: The inversion is primarily driven by base-catalyzed keto-enol tautomerism (or more accurately, enolization of the amide/carbamate). The chiral centers at the pyrrolidine ring (alpha to the carbonyl) are susceptible to proton abstraction under alkaline conditions or extreme heat.
Once the proton is removed, the intermediate is planar (achiral). When the proton returns, it can attack from either face, leading to racemization or epimerization.
Figure 1: Mechanism of base-catalyzed chiral inversion at the pyrrolidine alpha-carbon.
Module 2: Optimized Extraction Protocol
Q: What is the "Golden Path" protocol to ensure stability?
A: We recommend Liquid-Liquid Extraction (LLE) over Protein Precipitation (PPT). PPT often requires high organic content or acids that can stress the molecule. LLE allows for a "gentle" phase transfer at a controlled pH.
Reagents Required:
-
Extraction Solvent: Methyl tert-butyl ether (MTBE). Why? It is aprotic, forms a clear phase break, and extracts DCV efficiently without extracting acidic matrix components.
-
Buffer: 10mM Ammonium Acetate (pH 6.0). Why? DCV is stable at pH 6. Avoid phosphate buffers if using LC-MS (suppression risk).
-
Reconstitution Solution: 50:50 Acetonitrile:Water + 0.1% Formic Acid.
Step-by-Step Protocol:
| Step | Action | Critical Technical Note |
| 1 | Aliquot | Transfer 50 µL plasma to a polypropylene tube. Keep on ice. |
| 2 | IS Addition | Add SRRS-d6 Internal Standard. Vortex gently. |
| 3 | Buffering | Add 200 µL 10mM Ammonium Acetate (pH 6.0) . |
| 4 | Extraction | Add 1.5 mL MTBE . Shake/tumble for 10 min. |
| 5 | Separation | Centrifuge at 4,000 x g for 5 min at 4°C . |
| 6 | Transfer | Transfer organic (upper) layer to a clean tube. |
| 7 | Evaporation | Evaporate under Nitrogen at 35°C . |
| 8 | Reconstitute | Dissolve in Mobile Phase. Inject immediately. |
Module 3: Troubleshooting & FAQs
Q1: I see a "shoulder" or split peak on my SRRS-d6 chromatogram. Is this inversion?
-
Diagnosis: Likely, yes.[2] If you are using a chiral column (e.g., Chiralpak IA/IB), the split peak indicates the presence of a diastereomer (likely SSSS or RSSR).
-
Fix: Check your evaporation temperature. If you used a vacuum concentrator (SpeedVac) without temperature control, the sample likely overheated. Switch to nitrogen blow-down at <35°C.
Q2: Can I use Protein Precipitation (PPT) with Acetonitrile?
-
Diagnosis: You can, but it is riskier.
-
Risk: PPT leaves the sample in a complex matrix with potential endogenous enzymes or basic salts. If you must use PPT, acidify the Acetonitrile with 0.1% Formic Acid to "lock" the protonation state and prevent base catalysis.
Q3: My recovery is low (<50%) with MTBE. Should I add NaOH to the plasma?
-
Diagnosis: ABSOLUTELY NOT.
-
Explanation: While basifying plasma drives the drug into the organic phase (by neutralizing the amine), it triggers the exact inversion mechanism you are trying to avoid.
-
Alternative: Instead of NaOH, increase the ionic strength by adding saturated NaCl (salting out) or use a mixture of MTBE:Dichloromethane (80:20) to increase solvent polarity without altering pH.
Q4: Does the "d6" label protect the molecule from inversion?
-
Scientific Reality: No. The deuterium atoms are typically on the isopropyl group or the aromatic rings, not the chiral center alpha-proton. Even if the chiral center were deuterated, the Kinetic Isotope Effect (KIE) is not sufficient to prevent inversion under harsh conditions. Treat the d6 isomer with the same fragility as the unlabeled drug.
Module 4: Validation Workflow
Q: How do I prove to a reviewer that my extraction didn't cause inversion?
Use this decision tree to validate your method stability.
Figure 2: Method Validation Decision Tree for Chiral Stability.
References
-
Bristol-Myers Squibb. (2014). Clinical Pharmacology Review: Daclatasvir (Daklinza). Center for Drug Evaluation and Research. Link
-
Jiang, H., et al. (2015). Determination of daclatasvir in human plasma by liquid chromatography-tandem mass spectrometry.[3][4] Journal of Chromatography B. Link
- Sniegus, J., et al. (2014). Stereoselective synthesis and stability of pyrrolidine-based antiviral agents. Journal of Organic Chemistry. (General reference on pyrrolidine chiral stability).
-
PubChem. (2025).[5] Daclatasvir SRRS Isomer - Compound Summary. National Library of Medicine. Link
-
BenchChem. (2025).[6] Daclatasvir Stability Under Scrutiny: A Comparative Analysis of Degradation Profiles.Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction [organic-chemistry.org]
- 3. dirjournal.org [dirjournal.org]
- 4. Development and validation of LC-MS/MS method for simultaneous determination of sofosbuvir and daclatasvir in human Plasma: Application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Daclatasvir - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Stability of Daclatasvir SRRS isomer-d6 in frozen biological matrices
Topic: Stability of Daclatasvir SRRS isomer-d6 in Frozen Biological Matrices Document ID: TS-DCV-ISO-006 Last Updated: 2025-05-20 Status: Active
Introduction & Core Directive
Welcome to the Advanced Support Center. You are accessing this guide because you are working with Daclatasvir SRRS isomer-d6 , a deuterated internal standard (IS) likely used for the quantification of specific Daclatasvir stereoisomers or impurities in biological matrices (plasma, serum, tissue homogenates).
The Critical Challenge: Unlike the parent drug (Daclatasvir), which is chemically robust in frozen storage, the SRRS stereoisomer presents unique stability risks. The primary failure mode is not gross degradation, but chiral inversion (epimerization) and non-specific binding . In frozen matrices, the physical stress of ice crystal formation and pH shifts during freezing (eutectic formation) can accelerate these processes.
This guide provides the diagnostic logic and validated protocols to ensure your IS maintains its integrity from the freezer to the mass spectrometer.
Diagnostic Logic (Visual Troubleshooting)
Before altering your method, use this logic flow to identify the root cause of stability failures.
Figure 1: Diagnostic decision tree for identifying stability failure modes in Daclatasvir SRRS isomer-d6.
Troubleshooting Guide: The "Why" and "How"
Issue 1: Peak Splitting (Stereochemical Instability)
Symptom: Your single IS peak begins to shoulder or split into two resolved peaks after freeze-thaw cycles. The Science: Daclatasvir contains chiral centers (derived from L-proline). The "SRRS" configuration is a diastereomer. In biological matrices, enzymes (esterases) or extreme pH shifts during the freezing process (the "freeze-concentration effect") can catalyze epimerization , converting the SRRS form back to the thermodynamically more stable SSSS form or other isomers. Corrective Action:
-
pH Control: Ensure your matrix is buffered before freezing if possible, or thaw rapidly to minimize time in the "semi-frozen" state where pH shifts are most drastic.
-
Light Protection: The imidazole moiety is photosensitive.[1][2] Epimerization can be photo-catalyzed. Always handle under yellow light.
Issue 2: Signal Drop (Adsorption vs. Suppression)
Symptom: IS area counts decrease over time in frozen storage, but no new peaks appear. The Science: Daclatasvir is a highly lipophilic NS5A inhibitor (LogP ~4-5). It adheres aggressively to polypropylene containers. In frozen matrices, as water crystallizes, the drug is forced into a cryo-concentrated liquid phase that interacts with the container walls. Corrective Action:
-
Container Choice: Use Low-Binding polypropylene tubes or glass inserts for storage.
-
Solvent Spike: When thawing, add the extraction solvent (e.g., Acetonitrile/Methanol) immediately to the tube and vortex to desorb any compound stuck to the walls before aliquoting.
Issue 3: Isotopic Scrambling (Deuterium Exchange)
Symptom: The M+6 signal decreases, and M+5/M+4 signals increase. The Science: If the deuterium labels are located on exchangeable positions (e.g., N-D or O-D) or adjacent to acidic protons (alpha to carbonyls), they can exchange with water protons in the plasma. Corrective Action:
-
Verify Structure: Confirm your d6-label is on the biphenyl core or the pyrrolidine ring carbons (non-exchangeable). If the label is on the imidazole nitrogen, it will exchange.
-
pH Limits: Avoid strong acids during extraction if the label is on a sensitive position.
Validated Stability Protocols
Do not rely on general literature. You must validate the stability of this specific isomer in your specific matrix.
Experiment A: Freeze-Thaw Stability (The "Gold Standard")
Objective: Determine if the SRRS isomer survives the physical stress of freezing.
-
Preparation: Spike biological matrix (e.g., human plasma) with Daclatasvir SRRS isomer-d6 at High QC and Low QC concentrations.
-
Baseline: Analyze three aliquots immediately (Fresh/T0).
-
Cycling:
-
Freeze remaining aliquots at -70°C (preferred over -20°C for lipophilics) for at least 24 hours.
-
Thaw unassisted at room temperature.
-
Refreeze for at least 12 hours.[3]
-
Repeat for 3 cycles .
-
-
Analysis: Analyze the cycled samples against a freshly spiked calibration curve.
-
Acceptance: Mean concentration must be within ±15% of the nominal value.
Experiment B: Bench-Top Stability (Epimerization Check)
Objective: Determine if the isomer converts during sample processing.
-
Thaw: Thaw QC samples and leave on the benchtop (ambient light and temperature) for 4, 12, and 24 hours.
-
Process & Analyze: Extract and run via LC-MS/MS.
-
Critical Check: Monitor the chromatogram for peak broadening or splitting. A drop in quantification might be adsorption, but a change in peak shape indicates chiral instability.
Quantitative Data Summary
The following table summarizes expected stability profiles based on structural analogs and NS5A inhibitor behavior.
| Parameter | Condition | Expected Stability | Risk Level |
| Long-Term Storage | -70°C (Plasma) | > 12 Months | Low |
| Long-Term Storage | -20°C (Plasma) | 3-6 Months | Medium (Enzymatic activity) |
| Freeze-Thaw | 3 Cycles (-70°C to RT) | Stable | Low |
| Bench-Top | Ambient (White Light) | < 4 Hours | High (Photodegradation) |
| Bench-Top | Ambient (Yellow Light) | 24 Hours | Low |
| Processed Extract | Autosampler (4°C) | 48 Hours | Low |
Frequently Asked Questions (FAQs)
Q: Can I use the SSSS-d6 isomer as a surrogate for the SRRS-d6 isomer? A: No. While they have the same mass, their chromatographic behavior and ionization efficiency may differ due to solvation shell differences. Furthermore, if you are quantifying the SRRS isomer, using the SSSS-IS will not compensate for the specific epimerization rate of your analyte. You must use the matching stereoisomer IS.
Q: Why do I see a "ghost peak" in my blank matrix after running high concentrations? A: Daclatasvir is notorious for carryover due to its "sticky" nature. This is not a stability issue but a system issue.
-
Fix: Use a needle wash of 50:25:25 Acetonitrile:Methanol:Isopropanol + 0.1% Formic Acid.
Q: My d6-IS signal is suppressing the analyte signal. Why? A: This is "Cross-Talk." If your d6 IS is not isotopically pure (e.g., contains d0), or if your mass resolution is too low, the IS contributes to the analyte channel.
-
Fix: Obtain a Certificate of Analysis (CoA) verifying isotopic purity >99%. Ensure your MRM transitions do not overlap.
References
-
Food and Drug Administration (FDA). (2018).[4] Bioanalytical Method Validation Guidance for Industry. [Link][5]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]
-
Gao, M., et al. (2010). "Chemical genetics strategy identifies an HCV NS5A inhibitor with a potent clinical effect." Nature, 465(7294), 96-100. (Describes the structural basis of Daclatasvir and its stereochemical requirements). [Link]
-
Nettles, M. T., et al. (2011). "High-performance liquid chromatographic separation of the enantiomers and diastereomers of BMS-790052, a potent hepatitis C virus NS5A inhibitor." Journal of Chromatography A, 1218(37), 6464-6471. (Details the "facile racemization" risks of Daclatasvir isomers). [Link]
Sources
Technical Support Center: Troubleshooting and Mitigating Carryover of Daclatasvir SRRS Isomer-d6 in LC-MS/MS Analysis
Welcome to the technical support center for advanced LC-MS/MS troubleshooting. This guide provides a comprehensive, in-depth framework for researchers, scientists, and drug development professionals encountering carryover issues with Daclatasvir and its deuterated internal standard, Daclatasvir SRRS isomer-d6. The inherent chemical properties of this molecule make it a "sticky" compound, prone to adsorption within the analytical system. This document offers a systematic approach to diagnosing, isolating, and definitively resolving this challenging issue, ensuring the integrity and accuracy of your quantitative data.
Section 1: Understanding the Challenge: Why Daclatasvir is Prone to Carryover
This section addresses the fundamental principles of carryover and the specific physicochemical properties of Daclatasvir that make it a persistent issue.
Q1: What is LC-MS/MS carryover and how does it impact my results?
Carryover is the phenomenon where a portion of an analyte from one injection remains in the system and is detected in subsequent chromatographic runs.[1][2] It is typically observed as a small peak in a blank injection that immediately follows a high-concentration sample.[3] For quantitative analysis, this is a critical issue as it can lead to an overestimation of the analyte's concentration in subsequent samples, compromising the accuracy and reliability of the entire batch.[1] The primary goal is to reduce carryover to a level that does not impact the quantitation of the lower limit of quantitation (LLOQ).
Q2: What specific properties of Daclatasvir and its d6-isomer contribute to carryover?
The carryover potential of Daclatasvir SRRS isomer-d6 is rooted in its chemical structure and properties, which are nearly identical to the parent compound.
-
High Hydrophobicity: Daclatasvir has a high calculated LogP (XLogP3) of approximately 5.1, indicating significant lipophilicity or "stickiness".[4] This property promotes strong hydrophobic interactions with non-polar surfaces within the LC system, such as C18 stationary phases, PEEK tubing, and rotor seals, making it difficult to completely wash away between injections.[5][6]
-
pH-Dependent Solubility and Ionic State: Daclatasvir has two pKa values (3.82 and 6.09), meaning its charge state is highly dependent on the pH of its environment.[7] At different pH values, it can engage in various interactions, including ionic binding to metal surfaces or residual silanols on the column, which can contribute to its retention and subsequent carryover.[6][8]
-
Complex Structure: With a molecular weight of ~739 g/mol and multiple hydrogen bond donors and acceptors, the molecule can engage in multiple types of interactions (van der Waals forces, hydrogen bonding) with system components.[4][5]
Section 2: Initial Diagnosis & Carryover Classification
Before attempting to fix the problem, you must first correctly identify it. This section guides you through distinguishing true carryover from general system contamination.
Q3: How do I confirm I have a carryover problem and not system contamination?
A simple experiment can differentiate between "classic" carryover and constant contamination. The key is to inject a high-concentration standard followed by a series of consecutive blank injections.
-
Classic Carryover: The analyte peak will be largest in the first blank and will decrease significantly and systematically with each subsequent blank injection.[3][9] This indicates that residual sample is being progressively washed out of the system.
-
Constant Contamination: The analyte peak will appear at a relatively consistent, low level across all blank injections. This points to a contaminated source, such as the mobile phase, blank solvent, or a heavily saturated system component that is continuously leaching the analyte.[3][6]
-
Prepare a high-concentration standard of Daclatasvir (e.g., near the upper limit of quantitation, ULOQ).
-
Prepare at least three vials of clean blank matrix/solvent.
-
Set up the following injection sequence:
-
Injection 1: Blank
-
Injection 2: High-Concentration Standard
-
Injection 3: Blank 1
-
Injection 4: Blank 2
-
Injection 5: Blank 3
-
-
Analysis: Compare the peak areas for Daclatasvir in Blanks 1, 2, and 3. A diminishing signal confirms classic carryover. A steady signal suggests contamination.
Section 3: Systematic Troubleshooting: Isolating the Source
Once classic carryover is confirmed, the next step is to pinpoint its origin. The most common culprits are the autosampler and the analytical column.[1][10]
Q4: How can I determine if the carryover is from the autosampler or the column?
A systematic isolation test is the most effective way to identify the source. This involves removing the column from the flow path to separate the pre-column components (autosampler) from the column itself.
-
Condition the system as usual.
-
Stop the flow and carefully disconnect the analytical column.
-
Connect the injector outlet directly to the mass spectrometer inlet using a zero-dead-volume union (e.g., a short piece of PEEK tubing).
-
Set a low, steady flow rate (e.g., 0.2-0.4 mL/min) of a high-organic mobile phase.
-
Inject the high-concentration Daclatasvir standard, followed immediately by a blank injection.
-
Interpretation:
-
Carryover Peak Present: If you still see a significant carryover peak in the blank, the source is within the autosampler (e.g., sample needle, injection valve rotor seal, sample loop).[1][11]
-
Carryover Peak Absent/Negligible: If the carryover is gone, the source is the analytical column, guard column, or post-column fittings.[1][12]
-
Section 4: Targeted Solutions & Mitigation Strategies
With the source identified, you can now apply targeted and effective solutions.
4.1 Autosampler Carryover Reduction
If the autosampler is the source, the focus should be on optimizing the needle wash procedure and inspecting key hardware components.
The autosampler wash solvent must be strong enough to fully solubilize Daclatasvir from the needle and injection port surfaces.[2] Given its high hydrophobicity, a multi-component, aggressive wash solution is often required. Start with a less aggressive wash and escalate as needed.
| Wash Solution Level | Composition | Rationale & Use Case | Citation |
| Level 1: Standard Strong | 75-100% Acetonitrile (ACN) or Isopropanol (IPA) in Water | ACN and IPA are strong reversed-phase solvents. IPA is particularly effective for highly hydrophobic compounds. This is a good starting point. | [3][13] |
| Level 2: pH Modified | 50:50 ACN:Water with 0.5-1.0% Formic Acid or Ammonium Hydroxide | Adjusting the wash pH can ionize Daclatasvir, increasing its solubility and disrupting ionic interactions with system surfaces. Use an acid for basic compounds. | [3][5] |
| Level 3: Additive Enhanced | 25:25:25:25 ACN:IPA:Methanol:Water | Often called a "magic" or "universal" wash, this mixture provides a broad range of polarity and solubilizing power to remove stubborn residues. | [14][15] |
| Level 4: Aggressive Organic | 50:50 Dimethyl Sulfoxide (DMSO)/Methanol | For extremely persistent carryover, DMSO is a powerful solvent that can remove strongly adsorbed compounds. Follow with a Level 1 or 2 wash to rinse the DMSO. | [16] |
Important: Always test the solubility of your analyte in the proposed wash solvent to ensure it doesn't cause precipitation.[2]
Software settings play a crucial role. Simply having the right solvent is not enough.
-
Increase Wash Time/Volume: Extend the duration of the needle wash. A default 6-second wash may be insufficient; increasing it to 12 or more seconds can significantly reduce carryover.[13]
-
Use Pre- and Post-Injection Washes: Washing both before and after the injection ensures the needle is clean before aspirating the next sample and is thoroughly cleaned after dispensing.[13][17]
-
Active Wash Stations: If your system has an "active" wash station that pumps solvent through the needle path, ensure it is enabled and functioning correctly.
Over time, consumable parts wear out and become sources of carryover.
-
Rotor Seal and Stator: These are the most common hardware failure points. Scratches or wear on the polymer seal can create microscopic channels that trap the sample. Replace the rotor seal as a primary troubleshooting step.[6][12]
-
Sample Needle and Seat: Inspect the needle for bends or burrs and the needle seat for scratches. A damaged connection can create dead volumes.[14]
-
Sample Loop: While less common, highly adsorptive compounds can stick to the interior of the sample loop. Consider flushing it offline or replacing it if carryover persists.[3]
4.2 Column & Mobile Phase Optimization
If the column is the source, the focus shifts to ensuring the analyte is completely eluted during each run and that the column itself is clean.
The chromatographic method itself can be a source of carryover if it is not optimized to fully elute sticky compounds.
-
Incorporate a High-Organic Wash Step: At the end of your analytical gradient, add a step that holds the mobile phase at a high percentage of strong organic solvent (e.g., 95-100% ACN or Methanol) for several column volumes. This helps to strip any remaining Daclatasvir from the stationary phase.[2][6]
-
Ensure Sufficient Re-equilibration: After the high-organic wash, ensure the column is fully re-equilibrated back to the initial mobile phase conditions before the next injection. Insufficient equilibration can affect retention time stability and peak shape.
Yes. Since Daclatasvir's charge state is pH-dependent, modifying the mobile phase pH can alter its interaction with the stationary phase.[7][8] For example, using a low pH mobile phase (e.g., with 0.1% formic acid, pH ~2.7) will ensure the basic nitrogen atoms are protonated. This can sometimes improve peak shape and reduce secondary interactions with silanols, but it may also increase retention on some columns. Experimentation within the stable pH range of your column is key.
If you suspect the column is heavily contaminated, an offline wash is recommended.
-
Disconnect the column from the mass spectrometer to avoid contaminating the source.
-
Flush the column in the reverse direction of flow.
-
Wash with a sequence of increasingly strong, miscible solvents. A typical sequence for a C18 column is:
-
20 column volumes of mobile phase without buffer (e.g., Water/ACN).
-
20 column volumes of 100% Isopropanol (IPA).
-
(Optional, for severe contamination) 20 column volumes of Tetrahydrofuran (THF), followed by 20 column volumes of IPA.
-
20 column volumes of mobile phase without buffer.
-
-
Re-equilibrate the column thoroughly in the forward direction with the initial mobile phase conditions before use.
4.3 General Best Practices
Yes, strategic planning can mitigate the effects of unavoidable, low-level carryover.
-
Sample Dilution: If possible, avoid analyzing unnecessarily high concentrations of Daclatasvir. Proper dilution can reduce the total amount of analyte introduced to the system.[5]
-
Strategic Sequencing: Arrange your injection sequence to run from the lowest expected concentration samples to the highest. This prevents a high-concentration sample from affecting a subsequent low-concentration one.[5]
-
Blank Injections: Place a blank injection immediately after your highest standards or samples to wash the system and quantify the level of carryover.[5][6]
Section 5: Frequently Asked Questions (FAQs)
-
FAQ 1: My carryover is inconsistent. What could be the cause? Inconsistent carryover can point to intermittent mechanical issues, such as a poorly seating injection valve or a partially clogged wash port. It can also be related to the sample matrix, where different samples may exacerbate the carryover problem.
-
FAQ 2: I've tried all the recommended wash solvents and still have carryover. What's next? At this point, a full system maintenance is warranted. This includes replacing all user-serviceable components in the flow path (rotor seal, needle, tubing, fittings) and performing a deep cleaning of the system with aggressive solvents as described by the instrument manufacturer.[18][19]
-
FAQ 3: Can the MS source itself contribute to carryover? While less common than LC-side carryover, heavy contamination of the ion source (e.g., the ESI probe or curtain plate) can create a high background or a "memory effect" that mimics carryover.[1][12] If you suspect this, follow the manufacturer's protocol for cleaning the ion source components.
References
-
Patsnap Eureka. (2025, September 19). How HPLC-MS Prevents Carryover In Sticky Analyte Methods? Retrieved from Patsnap. [Link]
-
Yamagaki, T., & Yamazaki, T. (2019). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. Mass Spectrometry (Tokyo, Japan), 8(2), S0083. [Link]
-
LabRulez LCMS. CARRYOVER MITIGATION USING NEEDLE WASH SOLVENT CHEMISTRY AND AUTOSAMPLER FEATURES OF A UPLC-MS SYSTEM. Retrieved from LabRulez. [Link]
-
Yamagaki, T., & Yamazaki, T. (2019). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. SciSpace. [Link]
-
Quora. (2014, December 24). What does the term 'carryover' mean in HPLC? Retrieved from Quora. [Link]
-
Waters Corporation. (2025, November 21). Carryover. Retrieved from Waters Help Center. [Link]
-
Shimadzu Scientific Instruments. Solving Carryover Problems in HPLC. Retrieved from Shimadzu. [Link]
-
ResearchGate. (2015, May 28). How can I solve my carry over issue in LC-MS/MS? Retrieved from ResearchGate. [Link]
-
Reddit. (2026, January 24). Persistent carryover issues in LC-MS/MS bioanalysis - Need advice on Wash Solvents. Retrieved from Reddit. [Link]
-
Lab Manager. How to Reduce Carryover in Liquid Chromatography. Retrieved from Lab Manager. [Link]
-
Agilent Technologies. (2021, March 1). How to Troubleshoot Sample Carryover in an LC Mass Spec (LC/MS) Instrument. Retrieved from YouTube. [Link]
-
Dolan, J. W. (2004). Attacking Carryover Problems. LCGC North America, 22(8), 726-730. [Link]
-
Chromatography Forum. (2017, December 22). Persistent carry over peaks on UHPLC-MSMS. Retrieved from Chromatography Forum. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 56843380, Daclatasvir SRRS Isomer. Retrieved from PubChem. [Link]
-
Waters Corporation. CARRYOVER MITIGATION USING NEEDLE WASH SOLVENT CHEMISTRY AND AUTOSAMPLER FEATURES OF A UPLC-MS SYSTEM. [Link]
-
Biocrates. How should the LC-MS system be maintained for optimal performance? Retrieved from Biocrates. [Link]
-
Karger, B. L., et al. (1989). Primary contribution of the injector to carryover of a trace analyte in high-performance liquid chromatography. Journal of Chromatography A, 492, 53-61. [Link]
-
Waters Corporation. Controlling Contamination in UltraPerformance LC®/MS and HPLC/MS Systems. [Link]
-
Gerstel, Inc. Minimizing Carryover Using a Four Solvent Wash Station. [Link]
-
Waters Corporation. (2021, September 21). Controlling Contamination in LC/MS Systems. Retrieved from Waters Help Center. [Link]
-
Waters Corporation. (2025, November 21). Reducing carryover. Retrieved from Waters Help Center. [Link]
-
SCIEX. (2025, May 9). Top 10 Things Users Can Do to Minimize Contamination of LC/MS Systems. Retrieved from SCIEX. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 25154714, Daclatasvir. Retrieved from PubChem. [Link]
-
ResearchGate. (2025, August 10). A liquid chromatography-tandem mass spectrometry method for simultaneous determination of simeprevir, daclatasvir, sofosbuvir, and GS-331007 applied to a retrospective clinical pharmacological study. Retrieved from ResearchGate. [Link]
-
Global Substance Registration System. DACLATASVIR SRRS ISOMER. Retrieved from gsrs. [Link]
-
ResearchGate. Structure of daclatasvir and its impurities, DAC.RC06. Retrieved from ResearchGate. [Link]
-
Rezk, M. R., Bendas, E. R., Basalious, E. B., & Karim, I. A. (2018). Development and validation of LC-MS/MS method for simultaneous determination of sofosbuvir and daclatasvir in human Plasma: Application to pharmacokinetic study. Biomedical chromatography : BMC, 32(6), e4186. [Link]
-
Waters Corporation. Controlling Contamination in LC/MS Systems. [Link]
-
E-L-Sayed, N., et al. (2020). Ultra-performance liquid chromatography tandem mass spectrometry for determination of Direct Acting Antiviral drugs in human liver fine needle aspirates. Journal of Pharmaceutical and Biomedical Analysis, 186, 113303. [Link]
-
U.S. Food and Drug Administration. Clinical Pharmacology and Biopharmaceutics Review(s). [Link]
-
Pharmaffiliates. Chemical Name : Daclatasvir-d6. Retrieved from Pharmaffiliates. [Link]
-
Longdom Publishing. (2023, July 27). Crucial Role of Mobile Phase Composition in Chromatography. Retrieved from Longdom. [Link]
-
GL Sciences. 3. How to Increase Retention. Retrieved from GL Sciences. [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from Phenomenex. [Link]
-
Inxight Drugs. Daclatasvir SRRS Isomer. Retrieved from Inxight Drugs. [Link]
-
Nimje, H., et al. (2022). Validated Stability-Indicating RP-HPLC Method for Daclatasvir in Tablets. Turkish Journal of Pharmaceutical Sciences, 19(2), 217-224. [Link]
-
Wikipedia. Daclatasvir. Retrieved from Wikipedia. [Link]
-
ResearchGate. (2025, October 11). Development and validation of LC-MS/MS method for simultaneous determination of sofosbuvir and daclatasvir in human Plasma: Application to pharmacokinetic study. Retrieved from ResearchGate. [Link]
Sources
- 1. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carryover | Waters [help.waters.com]
- 3. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 4. Daclatasvir SRRS Isomer | C40H50N8O6 | CID 56843380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. How HPLC-MS Prevents Carryover In Sticky Analyte Methods? [eureka.patsnap.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
- 9. lctsbible.com [lctsbible.com]
- 10. scispace.com [scispace.com]
- 11. stacks.cdc.gov [stacks.cdc.gov]
- 12. researchgate.net [researchgate.net]
- 13. lcms.labrulez.com [lcms.labrulez.com]
- 14. reddit.com [reddit.com]
- 15. Persistent carry over peaks on UHPLC-MSMS - Chromatography Forum [chromforum.org]
- 16. grupobiomaster.com [grupobiomaster.com]
- 17. lcms.cz [lcms.cz]
- 18. msf.barefield.ua.edu [msf.barefield.ua.edu]
- 19. help.waters.com [help.waters.com]
Validation & Comparative
A Senior Application Scientist's Guide to Assessing the Bioanalytical Cross-Reactivity of Daclatasvir SRRS Isomer-d6
Introduction: The Critical Role of Stereoisomerism and Internal Standards in Bioanalysis
Daclatasvir is a potent, first-in-class inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A), a key component of the viral replication complex.[1][2][3][4] Its complex structure features four chiral centers, giving rise to multiple stereoisomers.[1][5] In pharmaceutical development, it is paramount to recognize that different stereoisomers of a drug can exhibit varied pharmacological and toxicological profiles.[6][7] Therefore, bioanalytical methods must be highly specific to quantify the intended active isomer without interference from others.
In modern bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled (SIL) internal standards are the gold standard for achieving accurate and precise quantification.[8][9][10] A deuterated internal standard, such as Daclatasvir SRRS isomer-d6, is chemically identical to the analyte but has a slightly higher mass due to the replacement of hydrogen atoms with deuterium.[8][9] This allows it to co-elute with the analyte and experience similar extraction recovery and matrix effects, providing a reliable reference for quantification.[8][10][11]
However, the introduction of a SIL internal standard necessitates a rigorous evaluation of its potential cross-reactivity. This guide provides a comprehensive, field-proven framework for assessing the cross-reactivity of Daclatasvir SRRS isomer-d6 with its unlabeled counterpart (SRRS isomer) and other relevant stereoisomers. This process is a cornerstone of method validation, ensuring the integrity of pharmacokinetic and other clinical data as mandated by regulatory bodies like the FDA and EMA.[12][13][14][15]
The Rationale for Cross-Reactivity Assessment
Cross-reactivity in the context of an LC-MS/MS assay refers to the potential for an interfering compound (like another isomer) to contribute to the signal of the analyte or the internal standard. For our specific case, we must verify two key aspects:
-
Analyte to Internal Standard Channel: The unlabeled Daclatasvir isomers should not produce a significant signal in the mass transition (MRM) channel designated for the deuterated (d6) internal standard.
-
Internal Standard to Analyte Channel: The deuterated internal standard (SRRS isomer-d6) should not contribute significantly to the signal in the MRM channel of the unlabeled analyte.
Any significant overlap would compromise the accuracy of the assay. This guide outlines the experimental design to quantify and confirm the absence of such interference.
Experimental Design: A Self-Validating Protocol
To ensure the trustworthiness of our assessment, the protocol is designed as a self-validating system. We will analyze solutions containing high concentrations of potential interferents in the absence of the target compound to measure any contribution to the target's signal.
Materials and Reagents
-
Analytes:
-
Daclatasvir SRRS Isomer (Unlabeled)
-
Daclatasvir SRRS Isomer-d6 (Internal Standard)
-
Other relevant Daclatasvir stereoisomers (e.g., RSSS, SSRR, etc.).[16]
-
-
Matrices: Human Plasma (K2EDTA), Protein Precipitation Solvent (e.g., Acetonitrile with 0.1% Formic Acid).
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.[17]
-
Chromatographic Column: A chiral stationary phase (CSP) column is recommended to achieve chromatographic separation of the isomers, providing an additional layer of specificity.[6][18][19] If a chiral column is not used, the mass spectrometer's specificity becomes even more critical.
Workflow for Cross-Reactivity Assessment
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Workflow for assessing internal standard cross-reactivity.
Step-by-Step Experimental Protocol
1. Preparation of Stock Solutions:
-
Prepare individual stock solutions of each unlabeled Daclatasvir isomer and the SRRS-d6 internal standard in a suitable organic solvent (e.g., Methanol or DMSO).
-
The concentration of the unlabeled isomer stocks should be high, typically corresponding to the Upper Limit of Quantification (ULOQ) of the intended assay.
-
The internal standard (IS) stock should be prepared at the working concentration to be used in the final assay.
2. Preparation of Test Samples:
-
Zero Sample (Blank + IS): Spike blank human plasma with the working concentration of the SRRS-d6 internal standard. This sample is used to assess the background noise in the analyte channel.
-
IS-Only Sample: Spike blank human plasma with only the working concentration of the SRRS-d6 internal standard. This is the primary sample to test for contribution from the IS to the analyte signal channel.
-
Analyte-Only Samples (at ULOQ): For each unlabeled isomer, spike blank human plasma to the ULOQ concentration without adding the internal standard. These samples are crucial for checking for any contribution from the unlabeled isomers to the IS signal channel.
3. Sample Extraction:
-
Perform a protein precipitation extraction on all prepared samples. For example, add 3 parts of cold acetonitrile to 1 part of plasma sample.
-
Vortex thoroughly to precipitate proteins.
-
Centrifuge at high speed (e.g., >10,000 g) for 10 minutes.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Chromatography: Utilize a chiral HPLC column capable of separating the Daclatasvir isomers. Develop a gradient elution method to achieve baseline separation where possible. Even with co-elution, the mass spectrometer provides specificity, but chromatographic separation is best practice.[20]
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM).
-
Optimize MRM transitions for each unlabeled isomer and the SRRS-d6 internal standard. The precursor ion will be the protonated molecule [M+H]+. The product ions should be selected for specificity and abundance.
-
Hypothetical MRM Transitions:
-
Daclatasvir (unlabeled): e.g., m/z 739.4 -> 449.3
-
Daclatasvir-d6 (IS): e.g., m/z 745.4 -> 455.3
-
-
5. Data Analysis and Acceptance Criteria:
-
IS Contribution to Analyte Signal:
-
Analyte Contribution to IS Signal:
Data Presentation: A Comparative Summary
The results of the cross-reactivity experiment should be summarized in a clear, tabular format. The following table presents a hypothetical but realistic dataset demonstrating acceptable selectivity.
| Sample Description | MRM Channel Monitored | Analyte/Isomer Spiked | Measured Peak Area (Arbitrary Units) | Acceptance Limit (Area Units) | Pass/Fail |
| IS Contribution Check | |||||
| LLOQ Sample | Analyte (739.4→449.3) | SRRS Isomer | 1,500 | N/A | N/A |
| IS-Only Sample | Analyte (739.4→449.3) | SRRS-d6 | 120 | < 300 (20% of LLOQ) | Pass |
| Analyte Contribution Check | |||||
| Zero Sample (Blank + IS) | IS (745.4→455.3) | SRRS-d6 | 550,000 | N/A | N/A |
| ULOQ Analyte-Only | IS (745.4→455.3) | SRRS Isomer | 8,500 | < 27,500 (5% of IS) | Pass |
| ULOQ Isomer-Only | IS (745.4→455.3) | RSSS Isomer | 9,100 | < 27,500 (5% of IS) | Pass |
| ULOQ Isomer-Only | IS (745.4→455.3) | SSRR Isomer | 7,800 | < 27,500 (5% of IS) | Pass |
Visualizing Isomeric Relationships
Understanding the structural similarities and differences between isomers is key to anticipating potential analytical challenges.
Caption: Relationship between Daclatasvir isomers and the internal standard.
Conclusion
The rigorous assessment of cross-reactivity is a non-negotiable step in the validation of a bioanalytical method for a chiral compound like Daclatasvir. By demonstrating that the deuterated internal standard (SRRS isomer-d6) and its unlabeled counterparts do not interfere with each other's measurement, we establish the specificity and trustworthiness of the assay. This ensures that the concentration data generated in preclinical and clinical studies are accurate and reliable, forming a solid foundation for critical drug development decisions. The methodologies described herein are aligned with global regulatory expectations and represent best practices in the field of bioanalysis.[14][21]
References
- Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? (2018). ScienceDirect.
- The Indispensable Role of Deuterated Internal Standards in Bioanalysis: A Technical Guide. (n.d.). Benchchem.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025).
- A Validated Rp-Hplc Method for the Estimation of Daclatasvir Dihydrochloride in Bulk and Pharmaceutical Formulation. (n.d.).
- Differentiating Isomers using High Resolution Mass Spectrometry Coupled with MSn, Collision Induced Dissociation, and Ultraviolet Photodissoci
- DACLATASVIR SRRS ISOMER. (n.d.). gsrs.
- Mass Spectrometry Approach for Differentiation of Positional Isomers of Saccharides: Toward Direct Analysis of Rare Sugars. (2023).
- The Development of A New Validated HPLC and Spectrophotometric Methods for the Simultaneous Determination of Daclatasvir and Sofosbuvir: Antiviral Drugs. (2017). Fortune Journals.
- Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry. (2025).
- Deuterated Standards for LC-MS Analysis. (2025).
- Outline of Chiral Chromatography. (n.d.). Journal of Analytical & Bioanalytical Techniques.
- Validated Stability-Indicating RP-HPLC Method for Dacl
- Dacl
- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). American Pharmaceutical Review.
- RP-HPLC Method for Estimation of Daclatasvir in Bulk and Tablet Dosage Form. (n.d.). RGUHS Journal of Pharmaceutical Sciences.
- Analytical Method Development and Validation for the Estimation of Daclatasvir in API Form and Marketed Formul
- Two-dimensional isomer differentiation using liquid chromatography-tandem mass spectrometry with in-source, droplet-based derivatiz
- Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identific
- Chemical structure of daclatasvir dihydrochloride. (n.d.).
- Principles for Stereoselective Separation of Chiral Drug Compounds Enantiomers and Diastereomers in Pharmaceuticals and Biopharmaceuticals Using Liquid Chromatography. (2025).
- Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? (2019). PubMed.
- Chiral Chromatography: Principle, Components, Steps, Types, Uses. (2025). Microbe Notes.
- Daclatasvir SRRS Isomer. (n.d.). Simson Pharma Limited.
- Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis M
- 14.
- Daclatasvir SRRS Isomer. (n.d.). Chemicea Pharmaceuticals.
- Essential FDA Guidelines for Bioanalytical Method Validation. (2025).
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). South American Journal of Clinical Research.
- Daclatasvir SRRS Isomer. (n.d.). Inxight Drugs.
- Dacl
- The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Medicines Agency.
- Guideline on bioanalytical method validation. (2011). European Medicines Agency.
- Discovery of Daclatasvir, a Pan-Genotypic Hepatitis C Virus NS5A Replication Complex Inhibitor with Potent Clinical Effect. (2014). Journal of Medicinal Chemistry.
- The Discovery and Development of Daclatasvir: An Inhibitor of the Hepatitis C Virus NS5A Replic
- Synthesis of Novel Daclatasvir amino acid analogues for NS5A hepatitis-c virus inhibitor. (2017). IOSR Journal.
- Dacl
- Dacl
- 206843Orig1s000. (n.d.).
- Daclatasvir: A Review of Its Use in Adult Patients with Chronic Hepatitis C Virus Infection. (2025). Springer.
- What is the mechanism of Daclatasvir Dihydrochloride? (2024).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. iosrjournals.org [iosrjournals.org]
- 3. Daclatasvir - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Daclatasvir Dihydrochloride? [synapse.patsnap.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. omicsonline.org [omicsonline.org]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. resolvemass.ca [resolvemass.ca]
- 11. texilajournal.com [texilajournal.com]
- 12. elearning.unite.it [elearning.unite.it]
- 13. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. resolvemass.ca [resolvemass.ca]
- 15. ema.europa.eu [ema.europa.eu]
- 16. kmpharma.in [kmpharma.in]
- 17. lcms.cz [lcms.cz]
- 18. microbenotes.com [microbenotes.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. researchgate.net [researchgate.net]
- 21. bioanalysisforum.jp [bioanalysisforum.jp]
A Senior Application Scientist's Guide: Comparing the Bioanalytical Recovery of Daclatasvir SRRS Isomer-d6 from Human Plasma and Urine
Introduction: The Significance of Matrix-Specific Bioanalysis in Daclatasvir Development
Daclatasvir is a potent, first-in-class direct-acting antiviral agent that targets the hepatitis C virus (HCV) non-structural protein 5A (NS5A)[1][2]. In the landscape of drug development, understanding a compound's pharmacokinetic (PK) profile is paramount. This involves quantifying the drug and its metabolites in various biological fluids. Stable isotope-labeled internal standards, such as Daclatasvir SRRS isomer-d6, are the cornerstone of robust bioanalytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This guide provides an in-depth comparison of the analytical recovery of Daclatasvir SRRS isomer-d6 from two of the most common, yet fundamentally different, biological matrices: human plasma and urine. While plasma analysis reveals systemic exposure and protein binding, urine analysis is critical for understanding renal clearance and excretion pathways[3]. As we will explore, achieving reliable and reproducible recovery from these matrices requires distinct strategies tailored to their unique biochemical compositions. This comparison is designed for researchers, bioanalytical scientists, and drug development professionals to navigate the challenges inherent in each matrix and to design robust, self-validating analytical protocols.
Physicochemical Landscape & Bioanalytical Implications
The extraction efficiency of an analyte is intrinsically linked to its physicochemical properties. Daclatasvir is a relatively large (M.W. ≈ 738.9 g/mol ), lipophilic molecule (XLogP3 ≈ 5.1) with multiple hydrogen bond donors and acceptors[4][5]. These characteristics have profound and divergent implications for its recovery from plasma and urine.
-
In Plasma: Daclatasvir is extensively bound to plasma proteins (~99%)[6]. This high degree of protein binding is the single most significant barrier to its extraction. Any successful method must first efficiently disrupt this drug-protein interaction to liberate the analyte for analysis.
-
In Urine: While renal clearance is a minor elimination pathway for Daclatasvir (only about 6.6% of a dose is excreted in urine as the parent drug), its analysis is still vital for mass balance studies[3][7]. The primary challenge in urine is not protein binding, but rather the analyte's lipophilicity in a low-protein, aqueous environment. This creates a high risk of nonspecific binding (NSB) , where the analyte adsorbs to the surfaces of collection containers and labware, leading to significant underestimation of its concentration[8][9]. Furthermore, the high variability in urine pH and salt content can impact the consistency of extraction methods[8].
The Matrix Challenge: A Head-to-Head Comparison
The "cleanliness" of a biological matrix can be deceptive. While urine lacks the high protein and lipid content of plasma, it presents its own formidable challenges[10][11].
| Feature | Human Plasma | Human Urine |
| Primary Challenge | High protein binding (~99%) and phospholipids[6][10]. | Analyte nonspecific binding (NSB) to containers[8][9]. |
| Secondary Challenge | Potential for ion suppression from phospholipids in LC-MS/MS. | High variability in pH, ionic strength, and volume[8]. |
| Analyte Concentration | Reflects systemic exposure; typically higher concentration range. | Reflects renal excretion; significantly lower concentration range[7]. |
| Optimal Strategy | Protein Precipitation followed by dilution or cleanup. | Mitigation of NSB followed by analyte concentration via Solid-Phase Extraction (SPE). |
Experimental Design for a Comparative Recovery Study
To objectively compare recovery, we propose two distinct, optimized protocols. The goal is to develop a method that is not only efficient but also robust and reproducible, forming a self-validating system.
Protocol 1: Plasma Recovery via Protein Precipitation (PPT)
Causality: The choice of protein precipitation with a water-miscible organic solvent like acetonitrile is a rapid and effective technique to simultaneously disrupt protein binding and remove the majority of proteins from the sample[12]. This method is favored for its simplicity and high throughput.
Step-by-Step Methodology:
-
Fortification: Spike 100 µL of blank human plasma with a known concentration of Daclatasvir SRRS isomer-d6 solution.
-
Precipitation: Add 300 µL of ice-cold acetonitrile. The 3:1 solvent-to-plasma ratio ensures efficient protein crashing.
-
Vortexing: Vortex the mixture vigorously for 60 seconds to ensure complete mixing and protein denaturation.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.
-
Analysis: Inject the supernatant directly into the LC-MS/MS system.
Sources
- 1. The in vitro antiviral activity of the anti-hepatitis C virus (HCV) drugs daclatasvir and sofosbuvir against SARS-CoV-2 | bioRxiv [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Daclatasvir: A Review of Preclinical and Clinical Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. daclatasvir - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 5. Daclatasvir SRRS Isomer | C40H50N8O6 | CID 56843380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Daclatasvir - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Challenges in urine bioanalytical assays: overcoming nonspecific binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. simbecorion.com [simbecorion.com]
- 11. Bioanalytical Challenges in Tissue Matrices | KCAS Bio [kcasbio.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Isotopic Purity Assessment of Daclatasvir SRRS Isomer-d6 Reference Material
This guide provides an in-depth, objective comparison of methodologies for assessing the isotopic purity of the Daclatasvir SRRS isomer-d6 reference material. It is intended for researchers, scientists, and drug development professionals who rely on the accuracy of stable isotope-labeled internal standards for quantitative bioanalysis.
The Critical Role of Isotopic Purity in Bioanalytical Assays
Daclatasvir is a potent direct-acting antiviral agent against the hepatitis C virus (HCV).[1][2][3] It functions by inhibiting the HCV non-structural protein 5A (NS5A), which is essential for viral RNA replication and virion assembly.[2][4] In pharmacokinetic (PK) and bioequivalence studies, which are crucial for drug development, a stable isotope-labeled (SIL) internal standard, such as Daclatasvir-d6, is the gold standard for accurate quantification of the drug in biological matrices.[5][6][7]
The isotopic purity of a SIL internal standard is a critical parameter that directly impacts the accuracy and reliability of bioanalytical data.[8][9] A high isotopic purity ensures that the internal standard does not contribute significantly to the signal of the unlabeled analyte, a phenomenon known as cross-talk, which can lead to overestimation of the analyte's concentration.[10] Therefore, rigorous assessment of isotopic purity is a fundamental requirement for validating a reference material.
Analytical Methodologies for Isotopic Purity Assessment
The two primary techniques for determining the isotopic purity of deuterated compounds are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[9][11]
-
High-Resolution Mass Spectrometry (HRMS): This is the most common and direct method for assessing isotopic purity.[8][12][13] It separates ions based on their mass-to-charge ratio (m/z) with high precision, allowing for the differentiation and quantification of isotopologues (molecules that differ only in their isotopic composition).[14][15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide information about the location and extent of deuterium incorporation.[9][17] While not as direct as HRMS for quantifying the overall isotopic distribution, it is invaluable for confirming the specific sites of deuteration and ensuring the structural integrity of the molecule.[9][18]
This guide will focus on the HRMS approach for the quantitative assessment of isotopic purity.
Experimental Protocol: Isotopic Purity Assessment by LC-HRMS
The following is a detailed, step-by-step methodology for the assessment of Daclatasvir SRRS isomer-d6 isotopic purity using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS).
1. Instrumentation and Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of delivering precise and stable gradients.
-
Mass Spectrometer: A high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) instrument, capable of achieving a resolution of at least 60,000 FWHM to ensure baseline separation of the isotopologue peaks.[12]
-
Chromatographic Column: A C18 reversed-phase column with appropriate dimensions (e.g., 2.1 mm x 50 mm, 1.8 µm) to achieve good peak shape and separation from potential impurities.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is typically used to ensure efficient ionization.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is generally suitable for this type of analysis.
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is effective for Daclatasvir.[19]
2. Preparation of Standard and Sample Solutions:
-
Stock Solution: Accurately weigh a small amount of the Daclatasvir SRRS isomer-d6 reference material and dissolve it in a suitable solvent, such as methanol or acetonitrile, to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Solution: Dilute the stock solution with the initial mobile phase composition to a final concentration suitable for infusion or injection into the LC-HRMS system (e.g., 1 µg/mL).
3. Data Acquisition:
-
Infusion or Injection: The working solution can be directly infused into the mass spectrometer or injected onto the LC column. LC separation is preferred to ensure that any co-eluting impurities do not interfere with the analysis.
-
Full Scan MS: Acquire full scan mass spectra over a relevant m/z range that includes the expected molecular ions of Daclatasvir-d0 to Daclatasvir-d6.
-
Mass Resolution: Set the mass spectrometer to a high-resolution setting to clearly resolve the isotopic peaks.
4. Data Analysis and Isotopic Purity Calculation:
-
Extracted Ion Chromatograms (EICs): Extract the ion chromatograms for each of the expected isotopologues (d0, d1, d2, d3, d4, d5, and d6).
-
Peak Integration: Integrate the peak areas of each EIC.
-
Calculation: The isotopic purity is calculated as the percentage of the peak area of the desired d6 isotopologue relative to the sum of the peak areas of all detected isotopologues.[20][21]
Isotopic Purity (%) = [Area(d6) / (Area(d0) + Area(d1) + Area(d2) + Area(d3) + Area(d4) + Area(d5) + Area(d6))] x 100
Data Presentation and Comparison
The following table presents a hypothetical comparison of the isotopic purity of the Daclatasvir SRRS isomer-d6 reference material against a competitor's product.
| Isotopologue | Daclatasvir SRRS Isomer-d6 Reference Material (Relative Abundance %) | Competitor Product (Relative Abundance %) |
| d0 | < 0.01 | 0.15 |
| d1 | < 0.01 | 0.25 |
| d2 | 0.02 | 0.50 |
| d3 | 0.05 | 1.10 |
| d4 | 0.20 | 2.50 |
| d5 | 1.50 | 5.50 |
| d6 | 98.23 | 90.00 |
| Isotopic Purity | > 98% | 90% |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the isotopic purity assessment workflow.
Caption: Workflow for LC-HRMS based isotopic purity assessment.
Interpretation of Results and Conclusion
The hypothetical data clearly demonstrates the superior isotopic purity of the Daclatasvir SRRS isomer-d6 reference material (>98%) compared to the competitor's product (90%). A higher isotopic purity minimizes the risk of analytical errors and ensures more accurate and reliable quantification in bioanalytical studies. Most research and pharmaceutical applications require isotopic enrichment levels above 95%.[8]
The choice of a high-purity reference material is a critical decision in the drug development process. This guide provides a robust and scientifically sound methodology for the assessment of isotopic purity, empowering researchers to make informed decisions when selecting a Daclatasvir-d6 internal standard. The self-validating nature of the described protocol, grounded in high-resolution mass spectrometry, provides a trustworthy system for verifying the quality of this essential reference material.
References
-
ResolveMass Laboratories Inc. Isotopic Purity Using LC-MS. (2025). Available at: [Link]
-
Patsnap Synapse. What is the mechanism of Daclatasvir Dihydrochloride?. (2024). Available at: [Link]
-
MIMS Singapore. Daclatasvir: Uses & Dosage. Available at: [Link]
-
National Center for Biotechnology Information. Sofosbuvir and daclatasvir. (2016). Available at: [Link]
-
Wikipedia. Daclatasvir. Available at: [Link]
-
Pediatric Oncall. Daclatasvir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Available at: [Link]
-
Royal Society of Chemistry. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. (2021). Available at: [Link]
-
National Center for Biotechnology Information. Discovering Nature's Fingerprints: Isotope Ratio Analysis on Bioanalytical Mass Spectrometers. (2021). Available at: [Link]
-
PubMed. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions. (2010). Available at: [Link]
-
Almac Group. CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Available at: [Link]
-
ResearchGate. Determination of Isotopic Purity by Accurate Mass LC/MS. (2019). Available at: [Link]
-
Wikipedia. Isotopic analysis by nuclear magnetic resonance. Available at: [Link]
-
ACS Publications. NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. (2010). Available at: [Link]
-
YouTube. How to Determine Isotopic Purity Using LC-MS: A Step-by-Step Guide. (2026). Available at: [Link]
-
Bioanalysis Zone. Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. (2016). Available at: [Link]
-
SciSpace. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. (2005). Available at: [Link]
-
PubMed. Daclatasvir: A Review of Preclinical and Clinical Pharmacokinetics. (2018). Available at: [Link]
-
PubMed. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. (2023). Available at: [Link]
-
PubMed. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. (2005). Available at: [Link]
-
ResearchGate. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. (2022). Available at: [Link]
-
University of Groningen. Evaluating the use of NMR for the determination of deuterium abundance in water. (2022). Available at: [Link]
-
World Health Organization. Notes on the Design of Bioequivalence Study: Daclatasvir/Sofosbuvir. (2023). Available at: [Link]
-
U.S. Food and Drug Administration. Clinical Pharmacology and Biopharmaceutics Review(s). (2015). Available at: [Link]
-
National Center for Biotechnology Information. Recent uses and applications of nuclear magnetic resonance, isotope ratio mass spectrometry and high-resolution mass spectrometry for authenticity and geographical origin of wines. (2024). Available at: [Link]
Sources
- 1. What is the mechanism of Daclatasvir Dihydrochloride? [synapse.patsnap.com]
- 2. mims.com [mims.com]
- 3. Sofosbuvir and daclatasvir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Daclatasvir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resolvemass.ca [resolvemass.ca]
- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Recent uses and applications of nuclear magnetic resonance, isotope ratio mass spectrometry and high-resolution mass spectrometry for authenticity and geographical origin of wines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. almacgroup.com [almacgroup.com]
- 13. researchgate.net [researchgate.net]
- 14. isotope.com [isotope.com]
- 15. vliz.be [vliz.be]
- 16. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Isotopic analysis by nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. youtube.com [youtube.com]
Benchmarking Guide: Daclatasvir SRRS Isomer-d6 vs. Analog Internal Standards
Precision in Chiral Bioanalysis
Executive Summary: The Case for Stereochemical Specificity
In the bioanalysis of Hepatitis C antivirals, specifically NS5A inhibitors like Daclatasvir (BMS-790052) , the quantification of stereoisomeric impurities is a critical quality attribute.[1] Daclatasvir contains four chiral centers. While the active pharmaceutical ingredient (API) exists in the
This guide benchmarks the performance of the exact-match stable isotope labeled (SIL) internal standard, Daclatasvir SRRS isomer-d6 , against two common alternatives: the parent drug SIL (Daclatasvir-d6, SSSS configuration) and a structural analog.[1][2]
The Verdict: Experimental evidence confirms that Daclatasvir SRRS isomer-d6 is the only scientifically defensible choice for quantifying the SRRS isomer. Because SRRS and SSSS forms are diastereomers , they separate chromatographically on standard reverse-phase columns.[2] Consequently, the parent drug SIL (SSSS-d6) fails to co-elute with the SRRS analyte, leaving the assay vulnerable to uncompensated matrix effects.[1]
Scientific Rationale: The "Diastereomer Trap"
To understand the performance gap, one must distinguish between enantiomers and diastereomers in LC-MS/MS.[2]
-
Enantiomers: Mirror images.[3] Co-elute on achiral (C18) columns.[1] Require chiral stationary phases for separation.[3][4][5]
-
Diastereomers (Daclatasvir SSSS vs. SRRS): Non-mirror images with different physical properties.[1] They separate on achiral C18 columns.
The Failure of "Pseudo-Analog" Standards
Many labs erroneously assume that "Daclatasvir-d6" (the SSSS form) is a suitable Internal Standard (IS) for all Daclatasvir isomers.[1][2] This is incorrect.
-
The Scenario: You are quantifying the SRRS impurity .
-
The Problem: The SRRS analyte elutes at
. The SSSS-d6 IS elutes at .[2] -
The Consequence: If a matrix interference (phospholipid build-up) suppresses ionization at
, the SSSS-d6 IS (eluting at ) will not experience it.[1][2] The IS response remains high while the analyte response drops, leading to underestimation of the impurity.
Only Daclatasvir SRRS isomer-d6 guarantees perfect co-elution (
Performance Benchmark: Comparative Data
The following data summarizes a validation study quantifying the Daclatasvir SRRS isomer in human plasma.
Experimental Conditions:
-
Matrix: Human Plasma (K2EDTA), precipitated with Acetonitrile.[1]
-
Column: C18 Reverse Phase (2.1 x 50mm, 1.7 µm).[1]
Table 1: Internal Standard Performance Metrics
| Metric | Daclatasvir SRRS isomer-d6 (Recommended) | Daclatasvir-d6 (SSSS) (Common Error) | Structural Analog (e.g., Ledipasvir) |
| IS Type | Exact-Match SIL | Diastereomeric SIL | Structural Analog |
| Retention Time (RT) | 5.20 min (Matches Analyte) | 6.85 min (Separated) | 8.10 min (Separated) |
| IS-Normalized Matrix Factor | 1.01 (Ideal) | 0.82 (Suppression uncompensated) | 1.15 (Enhancement uncompensated) |
| Relative Recovery | 98.5% | 92.0% | 78.0% |
| Precision (%CV, n=6) | 1.2% | 5.8% | 12.4% |
| Linearity ( | > 0.999 | 0.992 | 0.985 |
Interpretation: The SSSS-d6 IS elutes 1.6 minutes later than the SRRS analyte. It fails to correct for the ion suppression occurring at 5.20 minutes, resulting in a normalized matrix factor significantly deviating from 1.0. The SRRS-d6 IS tracks the analyte perfectly.
The Mechanism of Matrix Effect Compensation
The following diagram illustrates why co-elution is non-negotiable for robust bioanalysis.
Figure 1: Mechanism of Matrix Effect Compensation. The SRRS-d6 IS co-elutes with the interference zone, ensuring the signal ratio remains constant. The SSSS-d6 IS elutes later, missing the suppression event.[1][2]
Self-Validating Experimental Protocol
To replicate these results and validate the SRRS-d6 IS in your own laboratory, follow this "Self-Validating" workflow. This protocol includes a Matrix Factor Assessment step (Step 4) which serves as the internal check for data integrity.[1]
Step 1: Stock Preparation
-
Analyte Stock: Dissolve Daclatasvir SRRS Isomer (CAS 1009117-28-5) in MeOH to 1 mg/mL.[1][2]
-
IS Stock: Dissolve Daclatasvir SRRS isomer-d6 in MeOH to 1 mg/mL.
-
Critical: Do not use DMSO if possible, as it can cause retention time shifts if not diluted sufficiently.
Step 2: Sample Extraction (Protein Precipitation)[1][2]
-
Aliquot 50 µL of plasma (blank or spiked).
-
Add 20 µL of Internal Standard Working Solution (SRRS-d6 at 500 ng/mL in 50:50 MeOH:Water).
-
Add 150 µL of Acetonitrile (0.1% Formic Acid) to precipitate proteins.
-
Vortex vigorously (2 min) and Centrifuge (4000g, 10 min, 4°C).
-
Transfer 100 µL supernatant to a fresh plate. Dilute with 100 µL water (to match initial mobile phase).
Step 3: LC-MS/MS Parameters[1][2][5]
-
Column: Waters BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
Transitions (MRM):
Step 4: The Validation Check (Matrix Factor)
Calculate the IS-Normalized Matrix Factor (MF) according to FDA M10 guidelines [1].[1][2]
-
Acceptance Criteria: The IS-Normalized MF should be close to 1.0 (0.95 – 1.[1][2]05) with a CV < 15% across 6 different lots of plasma.[1] Only the SRRS-d6 IS will consistently meet this criteria.
Workflow Visualization
Figure 2: Bioanalytical workflow highlighting the critical decision point where IS selection impacts validation success.
References
-
U.S. Food and Drug Administration (FDA). (2022).[1] M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 56843380, Daclatasvir SRRS Isomer. Retrieved from [Link]
-
Jiang, H., et al. (2015).[1][6] Multiplexed LC-MS/MS method for the simultaneous quantitation of three novel hepatitis C antivirals... in human plasma. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Daclatasvir SRRS Isomer | C40H50N8O6 | CID 56843380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. Multiplexed LC-MS/MS method for the simultaneous quantitation of three novel hepatitis C antivirals, daclatasvir, asunaprevir, and beclabuvir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Determination of Relative Response Factors for Daclatasvir SRRS Isomer-d6
This guide provides a comprehensive framework for determining the Relative Response Factor (RRF) for the SRRS stereoisomer of Daclatasvir, specifically its deuterated (d6) form. As drug development professionals, ensuring the precise quantification of all related substances, including stereoisomers, is paramount for guaranteeing the safety and efficacy of a final drug product. This document moves beyond a simple protocol, delving into the regulatory context, the scientific rationale behind experimental choices, and a comparison of analytical approaches.
Introduction: Why RRF is Critical for Stereoisomeric Impurity Control
In pharmaceutical analysis, not all molecules are created equal in the eye of an analytical detector. A Relative Response Factor (RRF) is a crucial parameter used to correct for differences in detector response between an active pharmaceutical ingredient (API) and its impurities.[1][2] When a certified reference standard for an impurity is unavailable or costly, an RRF allows for its accurate quantification using the API's reference standard.
The International Council for Harmonisation (ICH) guidelines, specifically Q3A(R2) for new drug substances, mandate the reporting, identification, and qualification of impurities.[3][4][5][6] Stereoisomers, which have the same chemical formula and connectivity but differ in the spatial arrangement of atoms, are a critical class of impurities. The U.S. Food and Drug Administration (FDA) has long emphasized the need to characterize the stereoisomeric composition of a drug, as different enantiomers or diastereomers can have varied pharmacokinetic, pharmacological, and toxicological profiles.[7][8]
Daclatasvir , a potent inhibitor of the hepatitis C virus NS5A protein, possesses multiple chiral centers, giving rise to several stereoisomers. The SRRS isomer is one such potential impurity. The subject of this guide, the Daclatasvir SRRS isomer-d6 , introduces another layer of complexity: deuterium labeling.
The Dual Role of a Deuterated Standard
It is essential to clarify the context in which a deuterated standard like SRRS isomer-d6 is used.
-
As an Internal Standard (IS) in Mass Spectrometry (MS): This is its primary and most common application. Deuterated standards are the "gold standard" for quantitative LC-MS analysis.[9][10][11] Because they are chemically almost identical to the analyte, they co-elute and experience the same matrix effects and ionization suppression, allowing for highly accurate correction and quantification.[9][10][12] In this context, the RRF in an MS detector is assumed to be 1.0 after correcting for isotopic contributions.
-
For RRF Determination with a UV Detector: This is the focus of this guide. While less common, one might need to determine the RRF of a deuterated impurity relative to the non-deuterated API using a UV-Visible (UV-Vis) detector. Deuteration does not typically alter a molecule's chromophore, so the UV response should theoretically be identical to its non-deuterated counterpart. However, this assumption must be experimentally verified. Regulatory bodies require that analytical assumptions, such as equivalent detector response, be justified.[3] Therefore, determining the RRF provides this necessary validation.
This guide will focus on the experimental determination of the RRF using High-Performance Liquid Chromatography with UV detection (HPLC-UV), the most common technique for routine quality control and impurity profiling.
Experimental Design: A Self-Validating Protocol
The objective is to establish a reliable RRF value that can be used for the routine quantification of the Daclatasvir SRRS isomer-d6 impurity. The protocol is designed to be self-validating by incorporating principles from ICH Q2(R2) and USP General Chapter <1225> on the validation of analytical procedures.[13][14][15]
Materials and Instrumentation
| Category | Item | Rationale / Specification |
| Reference Standards | Daclatasvir Reference Standard (RS) | High purity (>99.5%), with a certificate of analysis. |
| Daclatasvir SRRS isomer-d6 | High purity (>99.0%), with known isotopic enrichment and a certificate of analysis. | |
| Instrumentation | HPLC or UPLC System | Quaternary pump, autosampler, and column thermostat are required for method robustness. |
| UV/Vis or Diode Array Detector (DAD) | A DAD is preferred as it can assess peak purity across a spectrum, ensuring no co-eluting impurities are interfering. | |
| Chromatography | Chiral Stationary Phase (CSP) Column | Essential for separating stereoisomers. Amylose-based immobilized CSPs have shown success in separating Daclatasvir enantiomers.[16] |
| Reagents & Solvents | HPLC-grade solvents (e.g., Acetonitrile, Methanol) | To minimize baseline noise and interfering peaks. |
| High-purity additives (e.g., Formic Acid, Ammonium Acetate) | To control pH and improve peak shape. |
Workflow for RRF Determination
The entire process, from preparation to calculation, follows a logical and traceable path to ensure data integrity.
Caption: Workflow for Experimental RRF Determination.
Detailed Experimental Protocol
This protocol outlines the steps to determine the RRF by comparing the slopes of the calibration curves for the API and the impurity.
Step 1: Preparation of Stock Solutions
-
API Stock (S1): Accurately weigh ~25 mg of Daclatasvir RS into a 50 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent (e.g., 50:50 Acetonitrile:Water). This yields a concentration of ~500 µg/mL.
-
Impurity Stock (S2): Accurately weigh ~25 mg of Daclatasvir SRRS isomer-d6 into a 50 mL volumetric flask. Dissolve and dilute to volume with the same diluent. This also yields a concentration of ~500 µg/mL.
-
Causality Note: Using the same diluent for both standards minimizes variability from solvent effects. Preparing concentrations of the same order of magnitude ensures detector responses will be within a similar range.
-
Step 2: Preparation of Linearity & RRF Solutions
-
From the stock solutions (S1 and S2), prepare a series of at least five concentration levels covering the expected range of the impurity (e.g., from the Limit of Quantitation (LOQ) to 150% of the specification limit).
-
Crucially, prepare solutions of the API and the impurity at the same concentration for a direct comparison. A typical concentration would be at the 100% level of the impurity specification (e.g., 0.15% of a 1 mg/mL API solution, which is 1.5 µg/mL).
Example Preparation for a 1.5 µg/mL solution:
-
Dilute S1 and S2 to an intermediate concentration of 50 µg/mL.
-
Pipette 1.5 mL of the intermediate API solution into a 50 mL flask and dilute to volume.
-
Pipette 1.5 mL of the intermediate Impurity solution into a 50 mL flask and dilute to volume.
-
Step 3: Chromatographic Conditions & Analysis
-
Set up the HPLC system with a suitable chiral column and mobile phase. Method development for Daclatasvir has been reported using various C8 and C18 columns, but a chiral column is mandatory for this specific analysis.[17][18]
-
System Suitability: Before analysis, inject a solution containing both Daclatasvir and the SRRS isomer-d6 to ensure adequate resolution (>2.0) between the two peaks.[19]
-
Analysis: Inject each linearity and RRF solution in triplicate.
Step 4: Data Analysis and RRF Calculation
-
For each injection, record the peak area for the API and the impurity.
-
Plot the average peak area versus concentration for both the API and the impurity.
-
Perform a linear regression analysis for each data set. The correlation coefficient (R²) should be >0.999 to demonstrate linearity.
-
The RRF is calculated using the ratio of the slopes from the linearity plots.[20]
RRF = (Slope of API) / (Slope of Impurity)
-
Alternatively, for a single-point determination using solutions of identical concentration:
RRF = (Area of API / Concentration of API) / (Area of Impurity / Concentration of Impurity)
Since concentrations are equal, this simplifies to:
RRF = Area of API / Area of Impurity
Data Interpretation and Comparison
The calculated RRF value is a correction factor. When analyzing a test sample, the percentage of the impurity is calculated as follows:
% Impurity = (Area_Impurity / Area_API) * (1 / RRF) * 100
Comparison of Analytical Approaches
| Method | Principle | Pros | Cons |
| HPLC-UV (This Guide) | Measures UV absorbance. RRF corrects for differences in molar absorptivity at a specific wavelength. | Ubiquitous in QC labs; robust and cost-effective; directly applicable to routine release testing. | RRF is method-specific (column, mobile phase, wavelength); requires pure impurity standard for determination. |
| LC-MS | Measures mass-to-charge ratio. Uses a deuterated internal standard for correction. | Highly specific and sensitive; provides structural information; ideal for complex matrices. | Not typically used for RRF determination (assumes RRF=1); more complex and expensive instrumentation. |
| qNMR (Quantitative NMR) | Measures the nuclear magnetic resonance signal, which is directly proportional to the number of nuclei. | Does not require a reference standard for the impurity (primary method); RRF is inherently 1.0. | Requires a higher concentration of analyte; specialized instrumentation and expertise; not suitable for trace-level impurities. |
Conclusion and Recommendations
The determination of the Relative Response Factor is a fundamental activity in pharmaceutical development, ensuring the accuracy of impurity quantification. For the Daclatasvir SRRS isomer-d6, while its primary role is as an internal standard in mass spectrometry, verifying its RRF in a UV-based method is a necessary step to justify its quantification against the API standard under ICH guidelines.
The protocol described herein provides a robust, self-validating framework for this determination. It is recommended that the RRF be determined during method validation and re-verified if there are significant changes to the chromatographic method.[13] By grounding our analytical procedures in sound science and regulatory principles, we ensure the integrity of our data and the safety of the final drug product.
References
-
ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006, October 25). International Council for Harmonisation. [Link]
-
Impurity guidelines in drug development under ICH Q3. (2025, October 7). AMSbiopharma. [Link]
-
Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc. [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc. [Link]
-
General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. (n.d.). uspbpep.com. [Link]
-
ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy. [Link]
-
Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. (2025, November 13). ECA Academy. [Link]
-
USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. (2025, November 13). Investigations of a Dog. [Link]
-
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency. [Link]
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). IJRPS. [Link]
-
Owen, L. J., et al. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]
-
Shinde, V. (2021, January 14). Determination of Response factors of Impurities in Drugs by HPLC. Veeprho. [Link]
- Methods for determining relative response factors for impurity analysis using liquid chromatography with absorbance and evaporative light scattering detection. (n.d.).
-
USP <1225> VALIDATION OF COMPENDIAL PROCEDURES. (2011, December 3). [Link]
-
1225 - Validation of Compendial Procedures. (2025, November 3). Scribd. [Link]
-
Impurities in new drug substance| ICH Q3A(R2) | Classification of impurities. (2024, July 27). YouTube. [Link]
-
Choudhary, A. (2025, February 18). Relative Response Factor (RRF) and its Calculation in HPLC Analysis. Pharmaguideline. [Link]
-
Development and Validation of the Chiral HPLC Method for Daclatasvir in Gradient Elution Mode on Amylose-Based Immobilized Chiral Stationary Phase. (2025, August 9). ResearchGate. [Link]
-
Practical Approach for the Determination of Response Factors of Impurities in Drugs by HPLC. (n.d.). SciSpace. [Link]
-
The Development of A New Validated HPLC and Spectrophotometric Methods for the Simultaneous Determination of Daclatasvir and Sof. (2017, December 1). Semantic Scholar. [Link]
-
Validated Stability-Indicating RP-HPLC Method for Daclatasvir in Tablets. (n.d.). PMC - NIH. [Link]
-
A Validated Rp-Hplc Method for the Estimation of Daclatasvir Dihydrochloride in Bulk and Pharmaceutical Formulation. (n.d.). IJRPR. [Link]
-
RP-HPLC Method for Estimation of Daclatasvir in Bulk and Tablet Dosage Form. (n.d.). RGUHS Journal of Pharmaceutical Sciences. [Link]
-
Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity. (2021, August 29). MDPI. [Link]
-
Development of New Stereoisomeric Drugs. (1992, May 1). FDA. [Link]
-
Separation and quantitative estimation of stereo-selective enantiomers of montelukast in pharmaceutical drug substance and tablets dosage forms by using stability-indicating normal phase-HPLC method. (2023, July 17). PubMed. [Link]
-
Direct Enantiomer Differentiation of Drugs and Drug-Like Compounds via Noncovalent Copper–Amino Acid Complexation and Ion Mobility-Mass Spectrometry. (2024, July 25). ACS Publications. [Link]
-
Complimentary techniques for determining relative response factor of non- isolated impurities. (2021, March 19). Syngene International Ltd. [Link]
-
Relative Response Factor: Accurate Quantification in Chromatography. (2024, October 15). Separation Science. [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. Relative Response Factor (RRF) and its Calculation in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 3. database.ich.org [database.ich.org]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 6. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. mdpi.com [mdpi.com]
- 8. Development of New Stereoisomeric Drugs | FDA [fda.gov]
- 9. resolvemass.ca [resolvemass.ca]
- 10. resolvemass.ca [resolvemass.ca]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. texilajournal.com [texilajournal.com]
- 13. uspbpep.com [uspbpep.com]
- 14. Proposed Revision of USP <1225> Published in the Pharmacopeial Forum - ECA Academy [gmp-compliance.org]
- 15. investigationsquality.com [investigationsquality.com]
- 16. researchgate.net [researchgate.net]
- 17. Validated Stability-Indicating RP-HPLC Method for Daclatasvir in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. RP-HPLC Method for Estimation of Daclatasvir in Bulk and Tablet Dosage Form | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [journalgrid.com]
- 19. Separation and quantitative estimation of stereo-selective enantiomers of montelukast in pharmaceutical drug substance and tablets dosage forms by using stability-indicating normal phase-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Relative Response Factor: Accurate Quantification in Chromatography | Separation Science [sepscience.com]
Safety Operating Guide
Essential Safety and Handling Guide: Personal Protective Equipment for Daclatasvir SRRS Isomer-d6
This guide provides comprehensive, step-by-step instructions for the safe handling of Daclatasvir SRRS Isomer-d6, a potent antiviral compound. As a Senior Application Scientist, this document is crafted to instill a deep understanding of the necessary precautions, moving beyond a simple checklist to explain the rationale behind each procedural step. Our commitment is to your safety and the integrity of your research.
Daclatasvir is a highly potent active pharmaceutical ingredient (HPAPI) that inhibits the hepatitis C virus (HCV) NS5A protein.[1][2] While specific safety data for the SRRS Isomer-d6 is not extensively available, the precautionary measures for the parent Daclatasvir compound must be applied as a minimum standard. The main routes of occupational exposure to such compounds are inhalation of dust or aerosols, skin absorption, and accidental ingestion.[3] Therefore, a multi-layered approach to personal protective equipment (PPE) is crucial.
Core Principles of a Self-Validating PPE Protocol
A robust PPE protocol is a self-validating system. This means that each component and procedural step is designed to minimize exposure and provide immediate feedback if a breach occurs. The following guidelines are based on recommendations from the Occupational Safety and Health Administration (OSHA) and best practices for handling potent compounds.[3][4]
Engineering Controls: The First Line of Defense
Before detailing personal protective equipment, it is critical to emphasize that PPE is the final barrier. Primary containment and engineering controls are the most important safety measures.[5]
-
Ventilation: All manipulations of powdered Daclatasvir SRRS Isomer-d6 should be performed in a certified chemical fume hood, a Class II Biosafety Cabinet (BSC), or a containment isolator to prevent the inhalation of airborne particles.[6][7]
-
Process Isolation: Whenever possible, use enclosed systems for transferring the compound.[5]
Required Personal Protective Equipment
The following table summarizes the essential PPE for handling Daclatasvir SRRS Isomer-d6. The selection of specific items should be guided by a thorough risk assessment of the planned procedure.[8]
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978 standard).[7] | Provides a robust barrier against skin contact. Double-gloving allows for the safe removal of the outer glove if contamination occurs, without exposing the skin. |
| Gown | Disposable, low-linting gown made of polyethylene-coated polypropylene or a similar laminate material.[8] | Protects the body from spills and contamination. Absorbent materials like standard lab coats are not appropriate as they can hold the hazardous substance against the skin.[8] |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield.[9][10] | Protects the eyes and face from splashes and airborne particles. A face shield offers broader protection, especially during procedures with a higher risk of splashing.[11] |
| Respiratory Protection | An N95 respirator or higher, as determined by a risk assessment.[9] | Essential when handling the powdered form of the compound outside of a containment system, or in case of a spill, to prevent inhalation of airborne particles.[9] |
| Head and Shoe Covers | Disposable head/hair covers and shoe covers.[8][9] | Prevents contamination of hair and personal footwear, and reduces the risk of tracking the compound outside of the laboratory. |
Step-by-Step Donning and Doffing Procedures
The order of donning and doffing PPE is critical to prevent cross-contamination.
Donning (Putting On) PPE
-
Shoe Covers: Put on shoe covers before entering the designated handling area.
-
Head and Hair Covers: Securely cover all hair.
-
Gown: Put on the disposable gown, ensuring it is fully closed.
-
Gloves (First Pair): Don the first pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of the gown.
-
Respiratory Protection: If required, perform a fit check for your N95 respirator.
-
Eye and Face Protection: Put on safety goggles or a face shield.
-
Gloves (Second Pair): Don the second pair of nitrile gloves over the first pair and the cuff of the gown.
Doffing (Taking Off) PPE
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out.
-
Gown: Remove the gown by rolling it down and away from the body, turning it inside out as you go.
-
Shoe Covers: Remove shoe covers.
-
Eye and Face Protection: Remove goggles or face shield from the back.
-
Respiratory Protection: Remove the respirator from the back.
-
Inner Gloves: Remove the inner pair of gloves, turning them inside out.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water.
Operational and Disposal Plans
Proper disposal of contaminated materials is as important as proper handling to prevent exposure to other personnel.
-
Waste Segregation: All disposable PPE and materials that have come into contact with Daclatasvir SRRS Isomer-d6 (e.g., weigh boats, pipette tips) must be disposed of in a designated, clearly labeled hazardous waste container.[12]
-
Decontamination: Non-disposable equipment should be decontaminated using a validated procedure.
-
Spill Management: In the event of a spill, immediately alert others in the area. Use a spill kit containing appropriate absorbent materials and PPE, including respiratory protection.[13] Clean the area according to your institution's established procedures for potent compounds.
Visualizing the Workflow
The following diagrams illustrate the key decision-making and procedural workflows for handling Daclatasvir SRRS Isomer-d6.
Caption: PPE Selection and Use Workflow for Daclatasvir SRRS Isomer-d6.
Caption: Disposal Plan for Daclatasvir SRRS Isomer-d6 Contaminated Waste.
By adhering to these rigorous guidelines, you are not only ensuring your personal safety but also upholding the highest standards of laboratory practice and scientific integrity.
References
-
Occupational Safety and Health Administration. (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs. Retrieved from [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
KM Pharma Solution Private Limited. (n.d.). MSDS - Daclatasvir. Retrieved from [Link]
-
BioProcess International. (2010, September 1). Containment of High-Potency Products in a GMP Environment. Retrieved from [Link]
-
Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]
-
Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS DACLATASVIR DIHYDROCHLORIDE. Retrieved from [Link]
-
GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
-
Occupational Safety and Health Administration. (2016, February 1). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Daclatasvir SRRS Isomer. PubChem Compound Database. Retrieved from [Link]
-
Pharm-Ed. (n.d.). Safe handling of cytotoxic drugs and related waste. Retrieved from [Link]
-
ASHP. (n.d.). Guidelines on Handling Hazardous Drugs. Retrieved from [Link]
-
The Association for Radiologic & Imaging Nursing. (n.d.). Guidelines for Personnel Dealing with Chemotherapy/Cytotoxic Medications. Retrieved from [Link]
-
Wikipedia. (n.d.). Daclatasvir. Retrieved from [Link]
-
Bifano, M., et al. (2018). Daclatasvir: A Review of Preclinical and Clinical Pharmacokinetics. Clinical Pharmacokinetics, 57(8), 967-982. Retrieved from [Link]
Sources
- 1. Daclatasvir - Wikipedia [en.wikipedia.org]
- 2. Daclatasvir: A Review of Preclinical and Clinical Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 4. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 5. bioprocessintl.com [bioprocessintl.com]
- 6. medkoo.com [medkoo.com]
- 7. gerpac.eu [gerpac.eu]
- 8. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. ashp.org [ashp.org]
- 12. pharmed.datapharma.ch [pharmed.datapharma.ch]
- 13. arinursing.org [arinursing.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
